molecular formula C7H11N3O2 B183961 ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate CAS No. 21230-43-3

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B183961
CAS No.: 21230-43-3
M. Wt: 169.18 g/mol
InChI Key: PVPKAOUYPAEICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75242. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-amino-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPKAOUYPAEICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291401
Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21230-43-3
Record name 21230-43-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS 39926-77-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including roles as kinase inhibitors in oncology and anti-inflammatory agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and an exploration of its potential applications in drug discovery, particularly in the development of targeted therapeutics. Due to the limited publicly available experimental data for this specific N-methylated derivative, information from its closely related unmethylated analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, is included for comparative purposes.

Chemical and Physical Properties

This compound is a stable organic compound under standard conditions. Its core structure consists of a pyrazole ring substituted with an amino group, a methyl group on one of the nitrogen atoms, and an ethyl carboxylate group. These functional groups make it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39926-77-9-
Molecular Formula C₇H₁₁N₃O₂PubChem[1]
Molecular Weight 169.18 g/mol PubChem[1]
Canonical SMILES CCOC(=O)C1=CN(N=C1N)CPubChem[1]
InChI Key PVPKAOUYPAEICK-UHFFFAOYSA-NPubChem[1]
Predicted XlogP 0.7PubChem[1]
Predicted Hydrogen Bond Donors 1PubChem[1]
Predicted Hydrogen Bond Acceptors 4PubChem[1]

Table 2: Physical and Spectroscopic Properties of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Unmethylated Analog, CAS 6994-25-8) for Comparison

PropertyValueSource
Appearance White to cream or pale yellow crystalline powderThermo Fisher Scientific[2]
Melting Point 102.0-109.0 °CThermo Fisher Scientific[2]
Boiling Point 349.2 °C at 760 mmHgChemBK[3]
Density 1.318 g/cm³ChemBK[3]
IR Spectroscopy (KBr Pellet) Major peaks at 3417 cm⁻¹ (N-H), 3170-2990 cm⁻¹ (broad O-H), 1710 cm⁻¹ (C=O)ResearchGate[4]
¹H-NMR (DMSO-d₆) δ 1.32 (t, 3H, CH₃), 4.20 (q, 2H, CH₂), 6.71-8.60 (m, pyrazole H and NH₂), 13.47 (s, 1H, NH), 14.15 (s, 1H, OH-tautomer)ResearchGate[4]
Mass Spectrometry (EI) m/z 155 (M⁺)-

Synthesis and Experimental Protocols

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, can be synthesized via the condensation of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine hydrate.

Experimental Protocol:

  • To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.

  • Stir the mixture at room temperature for 10 minutes, then heat to reflux and maintain for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford ethyl 3-amino-1H-pyrazole-4-carboxylate as a solid.

Step 2: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The selective methylation of the N1 position of the pyrazole ring can be challenging due to the presence of two reactive nitrogen atoms. However, recent advancements in selective N-alkylation of pyrazoles using sterically bulky masked methylating reagents offer a promising approach. A more traditional approach using a standard methylating agent is also presented.

Proposed Experimental Protocol (Selective Methylation):

  • To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate.

  • Add a selective methylating agent, such as a sterically hindered α-halomethylsilane, as described in recent literature for selective N1 pyrazole alkylation.[5]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Following the alkylation, perform a protodesilylation step using a fluoride source (e.g., TBAF) in the presence of water to furnish the N-methyl pyrazole.[5]

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography on silica gel to isolate this compound.

Alternative Traditional Protocol:

  • Dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate in a polar aprotic solvent like DMF.

  • Add a base such as sodium hydride or potassium carbonate.

  • Add a methylating agent like methyl iodide or dimethyl sulfate and stir at room temperature.

  • This method may result in a mixture of N1 and N2 methylated isomers, requiring careful chromatographic separation.

G cluster_0 Step 1: Synthesis of Unmethylated Precursor cluster_1 Step 2: N-Methylation Ethyl (E)-2-cyano-3-ethoxyacrylate Ethyl (E)-2-cyano-3-ethoxyacrylate Reaction_1 Condensation in Ethanol Ethyl (E)-2-cyano-3-ethoxyacrylate->Reaction_1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_1 Ethyl 3-amino-1H-pyrazole-4-carboxylate Ethyl 3-amino-1H-pyrazole-4-carboxylate Reaction_1->Ethyl 3-amino-1H-pyrazole-4-carboxylate Reaction_2 N-Methylation Ethyl 3-amino-1H-pyrazole-4-carboxylate->Reaction_2 Methylating Agent Methylating Agent Methylating Agent->Reaction_2 Base Base Base->Reaction_2 Target Compound This compound Reaction_2->Target Compound G Pyrazole_Scaffold This compound Kinase_Inhibitor Kinase Inhibitor Candidate Pyrazole_Scaffold->Kinase_Inhibitor Chemical Synthesis Kinase Target Kinase (e.g., FGFR, CDK) Kinase_Inhibitor->Kinase Inhibition Cell_Signaling Aberrant Cell Signaling Kinase_Inhibitor->Cell_Signaling Blocks Kinase->Cell_Signaling Regulates Disease Cancer Proliferation Cell_Signaling->Disease Drives

References

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This N-methylated pyrazole derivative is a heterocyclic compound of interest in medicinal chemistry due to the established broad-spectrum biological activities of the pyrazole scaffold. This document includes detailed experimental protocols, spectral data analysis, and a discussion of its potential as a modulator of inflammatory pathways.

Molecular Structure and Identification

This compound is a substituted pyrazole with a methyl group at the N1 position of the pyrazole ring, an amino group at the C3 position, and an ethyl carboxylate group at the C4 position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 21230-43-3
Molecular Formula C₇H₁₁N₃O₂[1]
Molecular Weight 169.18 g/mol
Canonical SMILES CCOC(=O)C1=CN(N=C1N)C[1]
InChI Key PVPKAOUYPAEICK-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyThis compound (Predicted)Ethyl 3-amino-1H-pyrazole-4-carboxylate (Experimental)
Melting Point Data not available102-109 °C[2]
Boiling Point Data not available349.2 °C at 760 mmHg[3]
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.Soluble in ethanol, ether, and chloroform[3].
pKa Data not availableData not available
LogP 0.7 (Predicted)[1]Data not available

Experimental Protocols

A detailed, two-step experimental protocol for the synthesis of this compound is provided below. This involves the initial synthesis of the precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a regioselective N-methylation.

Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Precursor)

This procedure is adapted from established methods for the synthesis of 3-aminopyrazole-4-carboxylates.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-4-carboxylate.

N-methylation to Yield this compound

This proposed protocol is based on general methods for the regioselective N-methylation of pyrazoles. The regioselectivity of methylation can be influenced by the reaction conditions and the substrate.

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-amino-1H-pyrazole-4-carboxylate in anhydrous DMF.

  • Add finely ground potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

G Synthesis Workflow A Ethyl (ethoxymethylene)cyanoacetate + Hydrazine Hydrate B Ethanol, Reflux A->B C Ethyl 3-amino-1H-pyrazole-4-carboxylate B->C D Methyl Iodide, K2CO3, DMF C->D E This compound D->E

Caption: Synthesis of this compound.

Spectral Data (Predicted)

As experimental spectra for this compound are not widely available, the following data are predicted based on the known spectra of the parent compound and the expected effects of N-methylation.

Table 3: Predicted Spectral Data

SpectrumPredicted Peaks
¹H NMR δ (ppm): 1.3 (t, 3H, -OCH₂CH₃), 3.8 (s, 3H, N-CH₃), 4.2 (q, 2H, -OCH₂CH₃), 5.5 (s, 2H, -NH₂), 7.8 (s, 1H, pyrazole C5-H)
¹³C NMR δ (ppm): 14.5 (-OCH₂CH₃), 35.0 (N-CH₃), 60.0 (-OCH₂CH₃), 97.0 (C4), 139.0 (C5), 156.0 (C3), 165.0 (C=O)
IR (KBr) ν (cm⁻¹): 3400-3200 (N-H stretch), 2980 (C-H stretch), 1680 (C=O stretch), 1620 (N-H bend), 1580 (C=N stretch)
Mass Spec (EI) m/z (%): 169 (M⁺), 140, 124, 96

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are lacking, the pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities, most notably anti-inflammatory effects.[4][5] Many pyrazole-containing drugs, such as celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).[4]

Anti-inflammatory Activity

The potential anti-inflammatory activity of this compound is likely mediated through the inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[6]

Another critical signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[4][7] NF-κB is a transcription factor that upregulates the expression of pro-inflammatory genes, including cytokines and chemokines.[4][7][8] Some pyrazole derivatives have been shown to modulate the NF-κB signaling pathway, suggesting a potential mechanism of action for this class of compounds.

G Potential Anti-inflammatory Signaling Pathways cluster_0 COX-2 Pathway cluster_1 NF-κB Pathway Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Molecule Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate Molecule->Prostaglandins Inhibition Inflammatory_Stimuli Inflammatory_Stimuli IKK IKK Inflammatory_Stimuli->IKK NF_kappa_B_Activation NF_kappa_B_Activation IKK->NF_kappa_B_Activation Pro_inflammatory_Genes Pro_inflammatory_Genes NF_kappa_B_Activation->Pro_inflammatory_Genes Transcription Pro_inflammatory_Genes->Inflammation Molecule2 Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate Molecule2->NF_kappa_B_Activation Potential Modulation

Caption: Potential Anti-inflammatory Mechanisms of Action.

Conclusion

This compound is a heterocyclic compound with significant potential for drug discovery and development, particularly in the area of anti-inflammatory agents. While experimental data on this specific molecule is limited, its structural similarity to known biologically active pyrazoles suggests that it may act as an inhibitor of key inflammatory pathways such as COX-2 and NF-κB. The synthetic protocols and predicted spectral data provided in this guide serve as a valuable resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthesis pathway for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the cyclocondensation reaction between ethyl 2-cyano-3-ethoxyacrylate and methylhydrazine. This method is efficient and utilizes readily available starting materials.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValueUnitsNotes
Reactants
Ethyl 2-cyano-3-ethoxyacrylate1Molar EquivalentStarting material
Methylhydrazine (40% aq. solution)1-1.2Molar EquivalentReagent
Solvent
Toluene--Reaction medium
Reaction Conditions
Initial Temperature20-25°CDuring addition of methylhydrazine
Maintained Temperature22-30°CPost-addition insulation
Reflux TemperatureVaries°CDependent on toluene boiling point
Reaction Time
Insulation Time1-3hours
Reflux Time2hours
Product
YieldHigh%Specific yield data is dependent on scale and purification

Detailed Experimental Protocol

This protocol is based on established synthetic methods for similar pyrazole derivatives and incorporates details from relevant literature.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Methylhydrazine (40% aqueous solution)

  • Toluene

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating and stirring apparatus

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a thermometer.

  • Charging the Reactor: Charge the round-bottom flask with ethyl 2-cyano-3-ethoxyacrylate and toluene. Stir the mixture until the starting material is fully dissolved.

  • Addition of Methylhydrazine: Cool the solution to 20-25 °C using a chilled brine or ice-water bath. Begin the dropwise addition of a 40% aqueous solution of methylhydrazine from the dropping funnel. Maintain the internal temperature of the reaction mixture between 22-30 °C throughout the addition.

  • Insulation: After the addition of methylhydrazine is complete, continue stirring the reaction mixture at 22-30 °C for a period of 1 to 3 hours.

  • Reflux: Following the insulation period, slowly heat the reaction mixture to reflux temperature and maintain reflux for 2 hours.

  • Cooling and Crystallization: After the reflux period, cool the reaction mixture to 9-10 °C. The product, this compound, should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration. The resulting filter cake should be dried to yield the final product. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Synthesis Pathway Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway A Ethyl 2-cyano-3-ethoxyacrylate C Reaction Mixture in Toluene A->C B Methylhydrazine B->C D Cyclocondensation C->D  1. 22-30°C, 1-3h  2. Reflux, 2h E Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate D->E

Caption: Synthesis of this compound.

The Discovery and Development of Aminopyrazole Carboxylate Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The aminopyrazole carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. These compounds have garnered considerable attention for their ability to modulate the activity of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and inflammatory disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of aminopyrazole carboxylate derivatives, with a focus on their role as kinase inhibitors.

The Aminopyrazole Carboxylate Core: A Foundation for Kinase Inhibitors

The aminopyrazole ring system, particularly when functionalized with a carboxylate group, offers a unique combination of structural features that are amenable to the design of potent and selective kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[1] The pyrazole core itself is a stable aromatic system that can be readily substituted to explore different regions of the ATP-binding site, thereby influencing potency and selectivity. The carboxylate moiety provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to optimize pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of Aminopyrazole Carboxylate and its Derivatives

The synthesis of the core ethyl 5-aminopyrazole-4-carboxylate scaffold is a well-established process, typically involving the condensation of a hydrazine with an appropriate three-carbon building block. A common and efficient method is the reaction of ethoxymethylenecyanoacetate with a hydrazine derivative.[3]

General Synthesis of Ethyl 5-Amino-1-substituted-1H-pyrazole-4-carboxylate

A versatile route to substituted aminopyrazole carboxylates involves the reaction of an appropriate hydrazine with ethyl 2-cyano-3-ethoxyacrylate. The substituent on the hydrazine determines the N1-substituent of the pyrazole ring.

Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [3]

  • Reaction Setup: In a reaction vessel, dissolve ethoxymethylenecyanoacetate in a suitable solvent such as toluene.

  • Reagent Addition: While stirring, add a 40% aqueous solution of methylhydrazine dropwise to the reaction mixture. The temperature is maintained between 20-30°C using a cooling bath.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to proceed at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reflux: The reaction mixture is then heated to reflux for approximately 2 hours.

  • Work-up and Isolation: After cooling to room temperature, the product is isolated by filtration, washed with a cold solvent, and dried to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Synthesis of Fused Pyrimidine Derivatives (Pyrazolo[1,5-a]pyrimidines)

A significant application of aminopyrazole carboxylates is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which often exhibit potent kinase inhibitory activity.[4] This is typically achieved through the condensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[5]

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives [4][5]

  • Reaction Mixture: A mixture of the substituted 5-aminopyrazole and a 1,3-diketone or keto ester is prepared in glacial acetic acid.

  • Catalyst: A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Heating: The reaction mixture is heated to reflux, and the progress is monitored by TLC. Microwave-assisted heating can significantly reduce reaction times.[6]

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 5-Aminopyrazole Carboxylate C Mix in Acetic Acid + H2SO4 (cat.) A->C B 1,3-Dicarbonyl Compound B->C D Heat (Conventional or Microwave) C->D E Cool and Precipitate with Water D->E F Filter and Wash E->F G Purify (Recrystallization or Chromatography) F->G H Pyrazolo[1,5-a]pyrimidine Derivative G->H

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activity and Quantitative Data

Aminopyrazole carboxylate derivatives have demonstrated inhibitory activity against a range of protein kinases implicated in cancer and other diseases. The following tables summarize the in vitro and cellular activities of representative compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Aminopyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
1a' Haspin>1000[7]
1b Haspin57[7]
1c Haspin66[7]
2c Haspin62[7]
AT7519 CDK224[8]
AT7519 CDK523[8]
Compound 22 CDK224[8]
Compound 22 CDK523[8]
FN-1501 FLT32.33[9]
Compound 8t FLT30.089[9]
Compound 8t CDK20.719[9]
Compound 8t CDK40.770[9]
Pirtobrutinib BTKReversible Inhibitor[10]

Table 2: Cellular Activity of Aminopyrazole Derivatives

Compound IDCell LineAssay TypeIC50 / EC50 (µM)Reference
7a HepG2Cytotoxicity (MTT)6.1[11]
7b HepG2Cytotoxicity (MTT)7.9[11]
Compound 22 HCT116Antiproliferative0.247[8]
Compound 22 MCF-7Antiproliferative0.315[8]
Compound 22 A549Antiproliferative0.924[8]
Compound 22 DU145Antiproliferative0.209[8]
Compound 22 Caki-1Antiproliferative0.192[8]
Compound 8t MV4-11 (AML)Antiproliferative0.00122[9]
43d -CDK16 Cellular Potency (NanoBRET)0.033[12]

Key Signaling Pathways Targeted by Aminopyrazole Carboxylates

Aminopyrazole carboxylate derivatives have been shown to inhibit several key signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[13][14] Dysregulation of the BTK pathway is implicated in various B-cell malignancies.

BTK Signaling Pathway

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NF_kB NF-κB Ca_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->BTK

Caption: Simplified BTK signaling pathway and the point of inhibition.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is involved in cell proliferation, differentiation, and migration.[9][15] Aberrant FGFR signaling is a driving factor in various cancers.

FGFR Signaling Pathway

G FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Differentiation RAF_MEK_ERK->Proliferation Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->FGFR

Caption: The FGFR-MAPK signaling cascade and the point of inhibition.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][16]

CDK Signaling Pathway

G Cyclin Cyclin CDK CDK Cyclin->CDK Rb pRb CDK->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->CDK

Caption: Regulation of the cell cycle by CDKs and the point of inhibition.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways.[2][17]

FLT3 Signaling Pathway

G FL FLT3 Ligand (FL) FLT3 FLT3 FL->FLT3 PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT5->Proliferation RAS_MAPK->Proliferation Inhibitor Aminopyrazole Carboxylate Inhibitor Inhibitor->FLT3

Caption: Overview of FLT3 signaling pathways and the point of inhibition.

Standardized Experimental Protocols for Inhibitor Evaluation

The evaluation of aminopyrazole carboxylate derivatives as kinase inhibitors involves a cascade of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified kinase.[18]

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add the recombinant kinase enzyme solution to all wells.

  • Pre-incubation: Incubate the plate at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls and determine the IC50 value.

Workflow: In Vitro Kinase Inhibition Assay

G A Prepare Compound Dilutions B Add Compound/Controls to 384-well Plate A->B C Add Kinase Enzyme B->C D Pre-incubate C->D E Add ATP/Substrate (Initiate Reaction) D->E F Incubate E->F G Add ADP-Glo™ Reagent F->G H Measure Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation/Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cell lines.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion and Future Directions

Aminopyrazole carboxylates represent a highly valuable and versatile scaffold for the development of novel kinase inhibitors. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, leading to the identification of potent and selective inhibitors for a range of kinase targets. The compounds have demonstrated significant potential in preclinical studies, particularly in the context of oncology. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, exploring novel kinase targets, and investigating their potential in combination therapies. The continued exploration of the chemical space around the aminopyrazole carboxylate core holds great promise for the discovery of next-generation targeted therapeutics.

References

In-Depth Technical Guide to the Spectral Data of Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 31037-02-2), a key heterocyclic building block in medicinal chemistry. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for its identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in the searched literature---

¹³C NMR (Carbon NMR)

Note: The following data is for the closely related analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, and serves as an estimation.[1]

Chemical Shift (δ) ppmAssignment
~157.0C-3 (C-NH₂)
~88.4C-5
~46.4C-4
Remaining data not available-
Table 2: Infrared (IR) Spectroscopy Data

Note: The following data is for the closely related analogue, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1]

Wavenumber (cm⁻¹)Description of Vibration
3480N-H stretch (amino group)
1693C=O stretch (ester)
1615C=N stretch (pyrazole ring)
Table 3: Mass Spectrometry (MS) Data

The mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2]

m/zInterpretation
169[M]⁺ (Molecular Ion)
124[M - C₂H₅O]⁺
123[M - C₂H₅OH]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented. These protocols are representative of standard analytical practices for pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then recorded on an NMR spectrometer, such as a Bruker AM-270.[2] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

For Fourier-Transform Infrared (FTIR) spectroscopy, the solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the compound is ground with KBr and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS), a dilute solution of the compound in a volatile solvent is injected into the gas chromatograph. The compound is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio to produce a mass spectrum.[2]

Visualizations

Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR/ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Experimental workflow for spectral analysis.

References

Navigating the Physicochemical and Biological Landscape of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Due to the limited availability of specific quantitative data for this N-methylated derivative, this guide also furnishes information on its parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for solubility determination and explores a representative biological signaling pathway potentially modulated by this class of compounds.

Solubility Profile

Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information for the parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, indicates its solubility in several common organic solvents. This information is summarized in the table below.

Table 1: Qualitative Solubility of Ethyl 3-amino-1H-pyrazole-4-carboxylate

SolventSolubility
EthanolSoluble[1]
EtherSoluble[1]
ChloroformSoluble[1]

It is important to note that the addition of a methyl group to the pyrazole ring may alter the compound's polarity and, consequently, its solubility profile compared to the parent compound. Empirical determination of the solubility of this compound is therefore essential for any research or development activities.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed methodologies for two standard experimental procedures for determining the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Methodology

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffers at various pH). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature using a mechanical shaker or rotator. The equilibration time can vary, but a period of 24 to 72 hours is common to ensure that equilibrium is reached.[4] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration of the solute remains constant.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a controlled temperature, followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations of the compound. Use this curve to determine the concentration of the compound in the diluted supernatant. The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_analysis Data Analysis A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or filter B->C D Dilute supernatant C->D E Analyze by HPLC/LC-MS D->E F Calculate solubility from calibration curve E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Potentiometric Titration for Solubility and pKa Determination

For ionizable compounds, potentiometric titration is a valuable method to determine both the pKa and the intrinsic solubility.[5][6][7]

Methodology

  • Instrument Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent system). For accurate pKa determination, the concentration should be known. To determine solubility, a suspension of the compound is used.

  • Titration Setup: Place the solution or suspension in a thermostatted vessel with a magnetic stirrer. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

  • Titration: Titrate the sample with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the compound. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For solubility determination, the point at which the compound precipitates or dissolves can be identified from a change in the shape of the titration curve. Specialized software can be used to analyze the titration data to calculate the intrinsic solubility.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter B Prepare sample solution/suspension A->B C Titrate with standardized acid/base B->C D Record pH at increments C->D E Plot pH vs. titrant volume D->E F Determine pKa and/or solubility E->F

Caption: Workflow for Potentiometric Titration.

Potential Biological Activity and Signaling Pathways

Aminopyrazole derivatives are a well-established class of compounds in medicinal chemistry, frequently investigated for their kinase inhibitory activity.[8][9] Many aminopyrazoles target receptor tyrosine kinases (RTKs), which are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[10][11][12] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[10][13]

Given its structural similarity to known kinase inhibitors, this compound could potentially act as an inhibitor of one or more RTKs. A generalized RTK signaling pathway is depicted below to illustrate the potential mechanism of action.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

  • Ligand Binding: The pathway is initiated by the binding of a specific ligand (e.g., a growth factor) to the extracellular domain of the RTK.[10][11]

  • Receptor Dimerization and Autophosphorylation: Ligand binding induces the dimerization of two receptor monomers. This brings the intracellular kinase domains into close proximity, leading to their activation and subsequent trans-autophosphorylation on specific tyrosine residues.[11][14]

  • Recruitment of Downstream Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 (Src homology 2) or PTB (phosphotyrosine-binding) domains.[10][11]

  • Signal Transduction Cascade: The recruited proteins, such as adaptor proteins (e.g., Grb2) and enzymes (e.g., PLCγ, PI3K), become activated and initiate downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways.[11][14]

  • Cellular Response: These signaling cascades ultimately lead to the regulation of gene expression and elicit specific cellular responses, such as cell proliferation, survival, or migration.[12][14]

An aminopyrazole-based inhibitor would typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent downstream signaling events.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK 1. Binding & Dimerization P1 P RTK->P1 2. Autophosphorylation P2 P RTK->P2 Adaptor Adaptor Proteins (e.g., Grb2) P1->Adaptor 3. Recruitment P2->Adaptor Signaling_Cascade Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Adaptor->Signaling_Cascade 4. Activation Response Cellular Response (Proliferation, Survival) Signaling_Cascade->Response 5. Regulation Inhibitor Aminopyrazole Inhibitor Inhibitor->RTK Inhibition

Caption: A Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

References

potential biological activity of aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of Aminopyrazole Derivatives

Abstract

The aminopyrazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, demonstrating its significant value in medicinal chemistry and drug discovery.[1][2] This versatile framework is present in several clinically approved drugs and has been extensively investigated for a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of aminopyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity

Aminopyrazole derivatives have emerged as a prominent class of compounds in oncology research, exhibiting potent activity against various cancer cell lines through diverse mechanisms of action.[1][4][5] Their ability to target fundamental cellular processes involved in cancer progression makes them attractive candidates for novel therapeutic development.

Mechanisms of Action

Kinase Inhibition: A primary mechanism through which aminopyrazoles exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways controlling proliferation, differentiation, and survival.[1] The aminopyrazole core is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[6]

  • Cyclin-Dependent Kinases (CDKs): Certain aminopyrazole derivatives, such as AT7519, are potent inhibitors of CDKs.[1][6] By blocking CDK activity, these compounds can halt the cell cycle, leading to growth arrest and apoptosis in cancer cells.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Aminopyrazole-based inhibitors have been developed to show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a common resistance mechanism.[7]

  • Other Kinases: This scaffold has also been successfully utilized to develop inhibitors for other important cancer targets, including p38 MAP kinase, Bruton's tyrosine kinase (BTK), and Aurora kinases.[1][8] The recently approved BTK inhibitor, Pirtobrutinib, highlights the clinical success of the 5-aminopyrazole scaffold.[8][9]

G cluster_0 ATP Binding Site of Kinase cluster_1 Cellular Processes Kinase Kinase Enzyme pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding

Diagram 1: General mechanism of kinase inhibition by aminopyrazole derivatives.

Tubulin Polymerization Inhibition: Some 4,5-diaryl-3-aminopyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, similar to other antimitotic agents like Combretastatin A-4.[1]

In Vitro Cytotoxicity Data

Aminopyrazole derivatives have demonstrated significant cytotoxic effects across a wide panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) for selected compounds from various studies.

Compound ReferenceCancer Cell LineCell TypeIC50 / GI50 (µM)Citation
Compound 22 HCT-116Colorectal Carcinoma3.18[1]
MCF-7Breast Cancer4.63[1]
Compound 11a HeLaCervical Cancer38.44 (% growth)[1]
HepG2Liver Cancer54.25 (% growth)[1]
Compound 1g SK-BR-3Breast Cancer14.4[4]
Hybrid 4a A549Lung Cancer31.01 (% inhibition)[5]
Compound 173a MCF-7Breast Cancer0.604[10]
Compound 173b MCF-7Breast Cancer0.665[10]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and is a standard procedure for evaluating the cytotoxic potential of chemical compounds.[1][9]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The aminopyrazole derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Diagram 2: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Several aminopyrazole derivatives exhibit significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1][3][10]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many aminopyrazoles is the selective inhibition of COX-2.[1] Similar to the established drug Celecoxib, which also features a pyrazole core, these compounds can selectively bind to the COX-2 active site, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. This selectivity for COX-2 over COX-1 is desirable as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Preclinical Anti-inflammatory Data

The anti-inflammatory potential of these compounds has been validated through both in vitro enzyme assays and in vivo animal models.

Compound ReferenceAssay TypeTargetResultCitation
Compound 35a In Vitro ColorimetricCOX-2IC50 = 0.55 µM[1]
Compound 35b In Vitro ColorimetricCOX-2IC50 = 0.61 µM[1]
Celecoxib (Ref.) In Vitro ColorimetricCOX-2IC50 = 0.83 µM[1]
Compound 33 In Vivo Paw EdemaInflammation96% inhibition[1]
Compound 34 In Vivo Paw EdemaInflammation87% inhibition[1]
Compound 35a In Vivo Paw EdemaInflammation91.11% inhibition[1]
Celecoxib (Ref.) In Vivo Paw EdemaInflammation86.66% inhibition[1]
Compound 127 In Vivo Paw EdemaInflammationED50 = 65.6 µmol/kg[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for the acute anti-inflammatory activity of new compounds.[1]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for one week.

  • Compound Administration: The animals are divided into groups. The test groups receive the aminopyrazole derivatives orally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and a reference group receives a standard drug like Celecoxib or Diclofenac.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

The aminopyrazole scaffold is a key constituent in compounds with a broad spectrum of antimicrobial activity, including effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][11][12][13][14]

In Vitro Antimicrobial Data

The efficacy of aminopyrazole derivatives is typically quantified by measuring the diameter of the zone of inhibition in diffusion assays and determining the Minimum Inhibitory Concentration (MIC).

Compound Ref.OrganismTypeZone of Inhibition (mm)MIC (µg/mL)Citation
Compound 26 S. aureusG+ Bacteria15 ± 0.58-[1]
E. coliG- Bacteria15 ± 0.56-[1]
Compound 25 B. subtilisG+ Bacteria7.3 ± 1.1-[1]
Compound 22 E. coliG- Bacteria-0.03[11]
P. aeruginosaG- Bacteria-0.49[11]
Compound 5c K. pneumoniaeG- Bacteria-6.25 (mg/mL)[12]
Compound 13a-d Various BacteriaG+ & G--25 - 50[13]
Compound 3 E. coliG- Bacteria-0.25[3]
Compound 4 S. epidermidisG+ Bacteria-0.25[3]
Experimental Protocols

Agar Well Diffusion Method: This method is used for preliminary screening of antibacterial activity.[1][12]

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar, then pour it into sterile Petri dishes.

  • Inoculation: A standardized microbial inoculum (e.g., 0.5 McFarland) is uniformly swabbed onto the surface of the agar.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume (e.g., 100 µL) of the test compound solution (at a concentration like 1 mg/mL) is added to each well. A standard antibiotic and a solvent control are also used.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Broth Microdilution for MIC Determination: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth).

G cluster_0 Screening Workflow A Prepare Bacterial Inoculum & Agar Plates B Agar Well Diffusion Assay (Qualitative) A->B C Measure Zone of Inhibition (mm) B->C D Select Active Compounds C->D E Broth Microdilution Assay (Quantitative) D->E Active F Determine Minimum Inhibitory Concentration (MIC) E->F

Diagram 3: Workflow for in vitro antimicrobial activity screening.

Structure-Activity Relationships (SAR)

The biological activity of aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Several SAR studies have provided insights into optimizing these compounds for specific targets.

  • Position of Amino Group: The position of the amino group (3-amino, 4-amino, or 5-amino) significantly influences the type of biological activity observed. For example, 5-aminopyrazoles are widely reported as kinase inhibitors, while 4-aminopyrazoles have shown anticonvulsant properties.[1]

  • Substitution at N1: For certain classes of anticancer 3-aminopyrazoles, an unsubstituted N1 nitrogen is crucial for cytotoxic activity.[1] Introducing substituents at this position can diminish anticancer effects but may enhance other properties, such as anti-inflammatory activity.[1]

  • Substituents at C3, C4, and C5:

    • Bulky aromatic rings at C4 and C5 in 3-aminopyrazoles are often associated with potent antitumor activity, particularly as tubulin polymerization inhibitors.[1]

    • In 5-aminopyrazole-based kinase inhibitors, specific substitutions are designed to interact with hydrophobic pockets and the hinge region of the kinase active site to achieve potency and selectivity.[6]

G cluster_0 Structural Feature cluster_1 Biological Outcome N1_unsub Unsubstituted N1 on 3-AP Scaffold Cytotoxicity Increased Anticancer Cytotoxicity N1_unsub->Cytotoxicity Often crucial for Aryl_C4_C5 Bulky Aryl Groups at C4/C5 Tubulin_Inhib Tubulin Polymerization Inhibition Aryl_C4_C5->Tubulin_Inhib SO2_group Sulfonamide (SO2) Group on 5-AP COX2_Inhib Potent & Selective COX-2 Inhibition SO2_group->COX2_Inhib Amino_Pos Position of -NH2 Kinase_Inhib Kinase Inhibition (e.g., p38, CDK) Amino_Pos->Kinase_Inhib Position 5 Anti_convulsant Anticonvulsant Activity Amino_Pos->Anti_convulsant Position 4

Diagram 4: Key structure-activity relationships for aminopyrazole derivatives.

Conclusion and Future Perspectives

Aminopyrazole derivatives represent a highly versatile and pharmacologically significant class of compounds. Their proven efficacy as anticancer, anti-inflammatory, and antimicrobial agents validates the continued exploration of this scaffold in drug discovery. Future research should focus on leveraging detailed SAR insights and structure-based design to develop next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The exploration of novel fused heterocyclic systems based on the aminopyrazole core also presents a promising avenue for identifying compounds with unique mechanisms of action and therapeutic potential.

References

Theoretical Frontiers in Drug Discovery: An In-depth Guide to 1-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. Theoretical and computational studies have become indispensable in modern drug discovery, providing deep insights into the molecular interactions, structure-activity relationships, and pharmacokinetic profiles of new chemical entities. This technical guide delves into the theoretical studies of 1-methyl-1H-pyrazole derivatives, offering a comprehensive overview of the computational methodologies employed and the key findings that are paving the way for the next generation of pyrazole-based drugs.

Recent research has highlighted the potential of pyrazole derivatives in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][2] Theoretical approaches such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking have been instrumental in elucidating the mechanisms of action and in the rational design of more potent and selective derivatives.[3][4] This guide aims to provide researchers and drug development professionals with a thorough understanding of these computational techniques and their application to 1-methyl-1H-pyrazole derivatives.

Core Theoretical Methodologies

The exploration of 1-methyl-1H-pyrazole derivatives at the molecular level is predominantly driven by a suite of powerful computational techniques. These methods allow for the prediction of molecular properties, the simulation of interactions with biological targets, and the establishment of relationships between chemical structure and biological activity.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[5] It is widely used to predict a variety of molecular properties for pyrazole derivatives, providing fundamental insights into their reactivity and stability.

Experimental Protocols:

A typical DFT calculation protocol for a 1-methyl-1H-pyrazole derivative involves the following steps:

  • Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G**.[6]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: A range of electronic and thermodynamic properties are then calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's polarizability and reactivity.[6][7]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating regions that are prone to electrophilic or nucleophilic attack.[5]

    • NMR Chemical Shifts: Theoretical NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁵N) can be calculated and compared with experimental data to aid in structure elucidation.[8]

The following diagram illustrates a general workflow for DFT studies.

DFT_Workflow Start Initial Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation Opt->Freq Prop Property Calculation (HOMO, LUMO, MEP, NMR) Freq->Prop End Theoretical Insights Prop->End

A general workflow for Density Functional Theory (DFT) studies.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In the context of drug discovery, it is used to predict how a pyrazole derivative (the ligand) binds to the active site of a target protein.

Experimental Protocols:

A typical molecular docking protocol involves:

  • Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Preparation of the Ligand: The 3D structure of the 1-methyl-1H-pyrazole derivative is generated and optimized, often using a DFT method as described above.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the best binding poses of the ligand within the active site of the receptor. The program employs a scoring function to rank the poses based on their predicted binding affinity (e.g., in kcal/mol).[9]

  • Analysis of Results: The top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.[10]

The logical relationship between the components of a molecular docking study is depicted below.

Docking_Logic Receptor Target Protein (Receptor) Docking Docking Algorithm & Scoring Function Receptor->Docking Ligand Pyrazole Derivative (Ligand) Ligand->Docking Complex Ligand-Receptor Complex Docking->Complex Analysis Interaction Analysis (Binding Energy, H-bonds) Complex->Analysis

Logical relationship in a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[3] For pyrazole derivatives, QSAR studies can identify the key molecular features that contribute to their potency as, for example, enzyme inhibitors.

Experimental Protocols:

The development of a QSAR model typically follows these steps:

  • Data Set Preparation: A dataset of pyrazole derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set (for model building) and a test set (for model validation).[10]

  • Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external (using the test set) validation techniques.[4] Key statistical parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive squared correlation coefficient for the test set (R²_pred).[4]

Quantitative Data from Theoretical Studies

The following tables summarize key quantitative data from various theoretical studies on pyrazole derivatives.

Table 1: Molecular Docking Results of Pyrazole Derivatives against Various Targets

Derivative ClassTarget ProteinBinding Energy (kcal/mol)Key InteractionsReference
1H-Pyrazole-thiadiazolesVEGFR-2-10.09Hydrogen bonds, van der Waals[9]
1H-Pyrazole-thiadiazolesAurora A-8.57Hydrogen bonds[9]
1H-Pyrazole-thiadiazolesCDK2-10.35Hydrogen bonds[9]
Substituted-phenyl-1H-pyrazolesDPP-IV-8.5 to -9.6-[11]
1-Thiocarbamoyl-pyrazolesMAO-A/B--[12]

Table 2: DFT Calculated Properties of Pyrazole Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
Pyrazole-carboxamide 4-5.44-1.214.23B3LYP/6-31G[7]
Pyrazole-carboxamide 5-5.56-1.244.32B3LYP/6-31G[7]
Pyrazole-carboxamide 6-5.63-1.414.21B3LYP/6-31G[7]
Pyrazole-carboxamide 8-5.67-1.793.88B3LYP/6-31G[7]
Pyz-1---B3LYP/6-311++G [6]
Pyz-2---B3LYP/6-311++G[6]

Table 3: Statistical Parameters of QSAR Models for Pyrazole Derivatives as EGFR Inhibitors

Model TypeR² (training set)Q² (cross-validation)R² (test set)Reference
2D-QSAR0.98160.96680.6952[4]
3D-QSAR (CoMFA)0.9750.664-[4]
3D-QSAR (CoMSIA)0.9380.614-[4]
5D-QSAR---[13]

Applications in Drug Discovery

Theoretical studies on 1-methyl-1H-pyrazole derivatives have significantly contributed to various areas of drug discovery.

  • Anticancer Agents: Molecular docking studies have identified pyrazole derivatives as potential inhibitors of key protein kinases involved in cancer progression, such as VEGFR-2, Aurora A, and CDK2.[9] Furthermore, QSAR studies on 1H-pyrazole derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors have provided valuable insights for the design of new anticancer drugs.[4][13]

  • Antidiabetic Agents: Pyrazole derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an important target in the treatment of type 2 diabetes.[11] Computational analyses, including ADMET screening, have been employed to evaluate their drug-likeness.[11]

  • Antimicrobial and Antiviral Agents: Theoretical studies have also explored the potential of pyrazole derivatives as antimicrobial and antiviral agents. For instance, molecular docking has been used to assess their inhibitory activity against the SARS-CoV-2 main protease.[14]

Conclusion

Theoretical studies, encompassing DFT, molecular docking, and QSAR, have proven to be powerful tools in the investigation of 1-methyl-1H-pyrazole derivatives for drug discovery. These computational methods provide invaluable insights into the structural, electronic, and biological properties of these compounds, enabling the rational design of novel therapeutic agents with improved potency and selectivity. The integration of these theoretical approaches with experimental synthesis and biological evaluation will continue to accelerate the development of new pyrazole-based drugs to address unmet medical needs. This guide provides a foundational understanding of the key theoretical principles and their practical applications, serving as a valuable resource for researchers in the field.

References

ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties. This compound is a key heterocyclic building block, valued for its versatile functional groups that allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, tailored for researchers and professionals in drug development.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from simple precursors. A common strategy is the construction of the pyrazole ring followed by N-methylation.

General Synthetic Pathway

A prevalent method for synthesizing the core pyrazole structure involves the condensation of a β-ketonitrile equivalent with a hydrazine derivative. For the non-methylated parent compound, ethyl 3-amino-1H-pyrazole-4-carboxylate, a common starting material is ethyl (E)-2-cyano-3-ethoxyacrylate, which reacts with hydrazine hydrate. The subsequent N-methylation at the N1 position can then be achieved using a suitable methylating agent.

Synthesis_of_Ethyl_3_amino_1_methyl_1H_pyrazole_4_carboxylate cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_methylation N-Methylation A Ethyl (E)-2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound C->E Base (e.g., K2CO3), Solvent (e.g., Acetone) D Methylating Agent (e.g., Dimethyl Sulfate) D->E Reactivity_of_Ethyl_3_amino_1_methyl_1H_pyrazole_4_carboxylate cluster_main Core Scaffold cluster_products Derivative Products A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C N-Acyl Derivative A->C Acylating Agent D Carboxylic Acid Derivative A->D Hydrolysis (H+ or OH-) E Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) A->E Cyclizing Agent Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism A Kinase C Phosphorylated Substrate A->C ATP -> ADP B Substrate B->C D Downstream Cellular Response C->D E Pyrazole-based Inhibitor (Derived from Scaffold) E->A Binding to Active Site

An In-depth Technical Guide to the Safety and Handling of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No: 21230-43-3). The information is intended for professionals in research and drug development who may be working with this compound.

Chemical Identification

  • Chemical Name: this compound

  • Synonyms: 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester, PYRAZOLE-4-CARBOXYLIC ACID, 3-AMINO-1-METHYL-, ETHYL ESTER[1]

  • CAS Number: 21230-43-3[2]

  • Molecular Formula: C₇H₁₁N₃O₂[1][3]

  • Molecular Weight: 169.18 g/mol [3]

  • Chemical Structure:

Hazard Identification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet for this compound. Key preventative measures include:

  • P261: Avoid breathing dust/fumes.

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Physicochemical and Toxicological Data

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

PropertyValueReference(s)
Melting Point 92-93 °C[3]
Boiling Point 300.5 °C at 760 mmHg[2][4]
Density 1.29 g/cm³[2][4]
Flash Point 135.5 °C[2][4]
Vapor Pressure 0.001 mmHg at 25°C[4]
Refractive Index 1.571[2][4]
Toxicological Information
EndpointClassification/ResultNotesReference(s)
Acute Oral Toxicity Category 4 (Harmful if swallowed)This classification corresponds to an LD50 range of 300 to 2000 mg/kg for rats.
Skin Irritation Category 2 (Causes skin irritation)Direct contact may cause inflammation and irritation.
Eye Irritation Category 2 (Causes serious eye irritation)Direct contact can cause significant eye irritation.
Respiratory Irritation Category 3 (May cause respiratory irritation)Inhalation of dust may irritate the respiratory tract.

Experimental Protocols: Detailed experimental methodologies for the toxicological classifications cited are not provided in the source safety data sheets. Standardized testing guidelines, such as those from the OECD or EPA, are typically followed for such classifications.

Handling, Storage, and Personal Protection

Safe Handling and Storage
  • Handling: Avoid all personal contact, including inhalation of dust. Use in a well-ventilated area. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.

  • Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. Store locked up. One source suggests storage at 2-8°C, sealed in a dry, dark place.[1]

Exposure Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: Use local exhaust ventilation to control airborne dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: The selection of appropriate PPE is crucial for minimizing exposure risk.

PPE_Selection start Assess Exposure Risk inhalation_risk Risk of Inhalation? start->inhalation_risk respiratory Respiratory Protection (e.g., N95 dust mask) splash_risk Risk of Splash? respiratory->splash_risk eye Eye/Face Protection (Safety glasses with side shields or goggles) contact_risk Risk of Skin Contact? eye->contact_risk hand Hand Protection (Chemical-resistant gloves) body Body Protection (Lab coat, protective clothing) hand->body inhalation_risk->respiratory Yes inhalation_risk->splash_risk No splash_risk->eye Yes splash_risk->contact_risk No contact_risk->hand Yes contact_risk->body No

Caption: PPE selection workflow for handling the compound.

First Aid and Emergency Procedures

First Aid Measures

Immediate medical attention is recommended in case of significant exposure. Treat symptomatically.

First_Aid exposure Exposure Occurs inhalation Inhalation: - Move to fresh air. - Seek medical attention. exposure->inhalation Inhalation skin Skin Contact: - Flush with running water (and soap). - Remove contaminated clothing. - Seek medical attention if irritation occurs. exposure->skin Skin eye Eye Contact: - Rinse with running water for several minutes. - Keep eyelids apart. - Seek immediate medical attention. exposure->eye Eye ingestion Ingestion: - Give a glass of water. - Contact a Poisons Information Center or doctor. - Do NOT induce vomiting. exposure->ingestion Ingestion

Caption: First aid procedures for different exposure routes.

Fire-Fighting Measures
  • Extinguishing Media: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding area.

  • Fire Hazards: The compound is non-combustible but containers may burn. May emit corrosive fumes in a fire.

  • Firefighter Protection: Wear a self-contained breathing apparatus and protective gloves.

Accidental Release Measures (Spills)

For any spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

Spill_Cleanup spill Spill Occurs alert Alert personnel in the area spill->alert ppe Don appropriate PPE (gloves, safety glasses, respirator) alert->ppe cleanup Use dry cleanup procedures to avoid generating dust ppe->cleanup collect Sweep, shovel, or vacuum spill into a clean, dry, sealable, labeled container cleanup->collect decontaminate Wash spill area with large amounts of water collect->decontaminate disposal Dispose of waste according to local regulations decontaminate->disposal notify Notify emergency services if drains or waterways are contaminated decontaminate->notify

Caption: General workflow for cleaning up a solid chemical spill.

Disposal Considerations

Dispose of the chemical and its container at an authorized hazardous or special waste collection point, in accordance with local regulations.

Disclaimer

This document is intended as a guide and is based on publicly available safety information. It does not purport to be all-inclusive. The user of this chemical is solely responsible for all decisions regarding its safe handling, use, and disposal. It is crucial to consult the original Safety Data Sheet from the supplier before use. This product is for research use only and should be handled by qualified and experienced personnel in appropriately equipped facilities.

References

Methodological & Application

Synthesis Protocol for Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a key building block in the development of various therapeutic agents. The protocols outlined below offer two primary synthetic routes: a direct, one-pot cyclization reaction and a two-step approach involving N-alkylation.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a common feature in a wide array of pharmacologically active compounds. The specific substitution pattern of this molecule, with an amino group at the 3-position, a methyl group at the 1-position, and an ethyl carboxylate at the 4-position, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The regioselective introduction of the methyl group on the pyrazole nitrogen is a critical step, influencing the final compound's biological activity.

Synthetic Strategies

Two principal synthetic pathways are presented for the preparation of the title compound:

  • Direct Synthesis via Cyclization: This approach involves the direct condensation of a suitable acyclic precursor with methylhydrazine. This method is often preferred for its atom economy and potentially higher overall yield in a single step.

  • N-methylation of a Pyrazole Precursor: This two-step method first involves the synthesis of the parent ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a selective methylation of the pyrazole ring nitrogen. This route can be advantageous when the precursor is readily available or when exploring different N-substituents.

Protocol 1: Direct Synthesis via Cyclization with Methylhydrazine

This protocol is adapted from a method utilizing the reaction of ethyl ethoxymethylenecyanoacetate with a methylhydrazine solution.

Reaction Scheme:

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl ethoxymethylenecyanoacetateC8H11NO3169.181.0 eqStarting material
Methylhydrazine (40% aqueous solution)CH6N246.071.1 eqReagent
TolueneC7H892.14SolventAnhydrous grade recommended
Chilled Brine---For cooling
Anhydrous Sodium SulfateNa2SO4142.04-For drying the organic phase
EthanolC2H5OH46.07-For washing the final product
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve ethyl ethoxymethylenecyanoacetate (1.0 eq) in toluene.

  • Addition of Methylhydrazine: Cool the solution to 20-25°C using a chilled brine bath. Slowly add the 40% aqueous solution of methylhydrazine (1.1 eq) dropwise via the dropping funnel, ensuring the temperature is maintained between 22-30°C.

  • Insulation: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-3 hours.

  • Reflux: Gradually heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: Cool the reaction mixture to 9-10°C. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product and wash the filter cake with cold ethanol. Dry the product under vacuum to obtain this compound.

Quantitative Data Summary
ParameterValue
Yield High
Purity >95% (typically)
Reaction Time 4-6 hours

Protocol 2: N-methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol outlines the synthesis of the title compound through the methylation of the pre-formed pyrazole ring.

Reaction Scheme:

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Ethyl 3-amino-1H-pyrazole-4-carboxylateC6H9N3O2155.151.0 eqStarting material
Potassium Carbonate (K2CO3)K2CO3138.211.5-2.0 eqBase
Methyl Iodide (CH3I)CH3I141.941.0-1.2 eqMethylating agent
N,N-Dimethylformamide (DMF)C3H7NO73.09SolventAnhydrous grade recommended
Ethyl AcetateC4H8O288.11-For extraction
Brine---For washing
Anhydrous Sodium SulfateNa2SO4142.04-For drying the organic phase
Experimental Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.5 M. Add potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Methylating Agent: Add methyl iodide (1.0-1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-methylated product.

Quantitative Data Summary
ParameterValue
Yield Moderate to Good
Purity >98% after chromatography
Reaction Time 4-12 hours
Key Challenge Regioselectivity (N1 vs. N2 methylation)

Visualization of Experimental Workflows

Direct Synthesis Workflow

direct_synthesis start Dissolve Ethyl ethoxymethylenecyanoacetate in Toluene add_me Add Methylhydrazine (20-25°C) start->add_me stir Stir for 1-3 hours (22-30°C) add_me->stir reflux Reflux for 2 hours stir->reflux cool Cool to 9-10°C reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate dry->product

Caption: Workflow for the direct synthesis of the target compound.

N-methylation Workflow

n_methylation start Dissolve Pyrazole Precursor and K2CO3 in DMF add_me Add Methyl Iodide start->add_me stir Stir for 4-12 hours (Room Temperature) add_me->stir workup Aqueous Work-up and Extraction stir->workup purify Column Chromatography workup->purify product Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate purify->product

Application Notes: Large-Scale Synthesis of Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 21230-43-3) is a key heterocyclic building block used in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its structure, featuring a pyrazole core with amino and carboxylate functional groups, makes it a versatile intermediate for creating more complex molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed protocols for the large-scale synthesis of this compound, targeting researchers, chemists, and professionals in drug development and process chemistry. Two primary synthetic strategies are presented: a two-step synthesis involving the formation of a pyrazole precursor followed by N-methylation, and a more direct one-pot synthesis using methylhydrazine.

Synthetic Strategies Overview

The synthesis of this compound can be efficiently achieved via two main routes.

  • Two-Step Synthesis: This is a reliable and well-documented approach that first involves the synthesis of the precursor, ethyl 3-amino-1H-pyrazole-4-carboxylate, from acyclic starting materials. The second step is a regioselective methylation on the N1 position of the pyrazole ring.

  • Direct One-Pot Synthesis: This method involves the direct cyclization of a suitable three-carbon precursor with methylhydrazine. This approach can offer improved process efficiency and reduced waste, making it attractive for industrial-scale production.[3]

Below is a diagram illustrating the logical workflow of the two-step synthetic approach.

two_step_synthesis_workflow start_materials Ethyl (E)-2-cyano-3-ethoxyacrylate + Hydrazine Hydrate intermediate Ethyl 3-amino-1H-pyrazole- 4-carboxylate start_materials->intermediate Step 1: Cyclization Reaction (Solvent: Ethanol, Reflux) final_product Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate intermediate->final_product Step 2: N-Methylation (Reagents: (CH₃)₂SO₄, K₂CO₃)

Caption: Workflow for the two-step synthesis of the target compound.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Precursor)

This step describes the cyclization reaction to form the pyrazole ring. One highly efficient method starts from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate.[4]

Experimental Protocol:

  • Reaction Setup: To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq) in ethanol (10 mL per gram of starting material), add hydrazine hydrate (1.0 eq) dropwise at room temperature.

  • Reaction Execution: After the initial addition, stir the mixture for 10 minutes at room temperature. Subsequently, heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

  • Work-up and Isolation: After cooling to room temperature, remove the solvent (ethanol) under reduced pressure (in vacuo). Extract the resulting residue with ethyl acetate, and wash the organic layer with water and brine.

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to afford the crude product. The product, ethyl 3-amino-1H-pyrazole-4-carboxylate, is typically obtained as a light-yellow solid and can be used in the next step without further purification if purity is high.[4]

Step 2: N-Methylation to Yield this compound

This protocol is adapted from analogous N-alkylation procedures for pyrazole derivatives.[5]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1.0 eq) and potassium carbonate (1.5 eq) in acetone or dimethylformamide (DMF) (15 mL per gram of pyrazole).

  • Reagent Addition: Add dimethyl sulfate (1.2 eq) dropwise to the stirred suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Execution: Heat the mixture to reflux (for acetone) or 60-70 °C (for DMF) and maintain for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with water to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Protocol 2: Direct One-Pot Synthesis

This streamlined approach, adapted from procedures for similar pyrazoles, uses methylhydrazine to directly form the N-methylated pyrazole ring, which is highly advantageous for large-scale production.[3]

direct_synthesis_workflow start_materials Ethyl 2-(ethoxymethylene)cyanoacetate + Methylhydrazine final_product Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate start_materials->final_product Direct Cyclization (e.g., Toluene/Water, Base)

Caption: Workflow for the direct one-pot synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: Prepare an aqueous solution of a weak base, such as potassium carbonate (2.0 eq), and 40% methylhydrazine aqueous solution (1.5 eq). Cool this solution to 0-5 °C.

  • Reagent Preparation: In a separate vessel, dissolve the starting material, ethyl 2-(ethoxymethylene)cyanoacetate (1.0 eq), in a water-immiscible organic solvent like toluene.

  • Reaction Execution: Slowly add the toluene solution of the starting material to the cooled aqueous methylhydrazine solution under vigorous stirring, maintaining the temperature between 0-5 °C.

  • Reaction Completion: Allow the reaction to proceed for 1-3 hours at this temperature. After completion (monitored by TLC or LC-MS), allow the mixture to warm to room temperature.

  • Work-up and Isolation: Separate the organic phase. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under vacuum. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product.[3]

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key reaction steps.

StepSynthetic RouteStarting MaterialsKey ReagentsSolventTemp.Typical YieldReference
1Two-StepEthyl (E)-2-cyano-3-ethoxyacrylateHydrazine HydrateEthanolReflux~99%[4]
1Two-StepEthyl 2-cyano-3-morpholinoacrylateHydrazine HydrateWater40-45 °C~92%[5]
2Two-StepEthyl 3-amino-1H-pyrazole-4-carboxylateDimethyl Sulfate, K₂CO₃AcetoneReflux80-90%Adapted[5]
-One-PotEthyl 2-(ethoxymethylene)cyanoacetateMethylhydrazine, K₂CO₃Toluene/Water0-5 °C80-85%Adapted[3]

Product Characterization Data

PropertyValue
Compound Name This compound
CAS Number 21230-43-3[2]
Molecular Formula C₇H₁₁N₃O₂[2]
Molecular Weight 169.18 g/mol
Appearance White to off-white crystalline powder
Melting Point 105-107 °C
Storage Sealed in dry, 2-8°C, keep in dark place[2]

References

Application Notes and Protocols for Ethyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block extensively utilized in organic synthesis, particularly in the construction of fused pyrazole ring systems. Its inherent reactivity, stemming from the presence of an amino group and an ester functionality on the pyrazole core, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with significant therapeutic potential, notably as dihydrofolate reductase (DHFR) inhibitors for anticancer applications.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the pteridine ring found in folic acid, making its derivatives potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis and cell proliferation.[1][2] Inhibition of DHFR disrupts the folic acid metabolic pathway, leading to cell cycle arrest and apoptosis, which is a key mechanism for anticancer agents.[1][3]

Derivatives of pyrazolo[3,4-d]pyrimidine synthesized from this starting material have demonstrated significant in vitro cytotoxicity against various cancer cell lines and have been shown to induce apoptosis through the modulation of key signaling proteins.[1][2]

Synthetic Schemes and Protocols

The following section outlines the multi-step synthesis of pyrazolo[3,4-d]pyrimidine derivatives, starting from the analogous ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, which follows a similar synthetic logic.

Protocol 1: Synthesis of Ethyl 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxylate

This protocol describes the synthesis of the core pyrazole scaffold.

Reaction Scheme:

G reactant1 Ethyl (ethoxymethylene)cyanoacetate reagent Ethanol, Reflux reactant1->reagent reactant2 Phenylhydrazine reactant2->reagent product Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reagent->product

Caption: Synthesis of the pyrazole precursor.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl (ethoxymethylene)cyanoacetate169.1850.0 g0.295
Phenylhydrazine108.1431.9 g0.295
Ethanol46.07500 mL-

Procedure:

  • A solution of 31.9 g (0.295 mol) of phenylhydrazine and 50.0 g (0.295 mol) of ethyl (ethoxymethylene)cyanoacetate in 500 mL of ethanol is refluxed for 6 hours.[1]

  • The reaction mixture is allowed to stand at room temperature for approximately 48 hours and then refluxed for an additional 8 hours.[1]

  • The mixture is poured into ice water, and the precipitated solid is collected by filtration.[1]

  • The crude product is recrystallized from ethanol to afford ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[1]

Expected Yield: 38.0 g (44%).[1] Physical Properties: Melting point: 101-103 °C.[1]

Protocol 2: Synthesis of 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol details the cyclization of the aminopyrazole ester to form the pyrazolo[3,4-d]pyrimidinone core.

Reaction Scheme:

G reactant Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate reagent Formamide, 190°C reactant->reagent product 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reagent->product

Caption: Cyclization to the pyrimidinone core.

Procedure:

  • A mixture of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate is heated in formamide at 190 °C for 8 hours.[2]

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration and washed to yield the desired product.

Protocol 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the chlorination of the pyrazolo[3,4-d]pyrimidinone.

Reaction Scheme:

G reactant 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one reagent POCl3, 106°C reactant->reagent product 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine reagent->product

Caption: Chlorination of the pyrimidinone.

Procedure:

  • A mixture of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃) at 106 °C for 6 hours.[2]

  • After cooling, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give the chlorinated product.

Protocol 4: Synthesis of 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic Acid Derivatives

This protocol outlines the coupling of the chlorinated intermediate with aminobenzoic acid derivatives, a key step in building methotrexate analogs.

Reaction Scheme:

G reactant1 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine reagent Isopropanol, Heat reactant1->reagent reactant2 4-Aminobenzoic acid reactant2->reagent product 4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid reagent->product

Caption: Coupling with aminobenzoic acid.

Procedure:

  • A mixture of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 4-aminobenzoic acid in isopropanol is heated under reflux for 16-18 hours.[2]

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed, and dried.

Biological Activity and Signaling Pathways

DHFR Inhibition

Pyrazolo[3,4-d]pyrimidines synthesized from this compound act as competitive inhibitors of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division.[1] By blocking DHFR, these compounds deplete the intracellular pool of THF, leading to an inhibition of DNA synthesis and subsequent cell cycle arrest and apoptosis.[1][3]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_Synthesis DNA Synthesis & Cell Proliferation THF->DNA_Synthesis Required for DHFR->THF Product Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Methotrexate analog) Inhibitor->DHFR Inhibition

Caption: DHFR inhibition by pyrazolo[3,4-d]pyrimidines.

Induction of Apoptosis

The cytotoxic effects of these pyrazolo[3,4-d]pyrimidine derivatives are mediated through the induction of apoptosis. Studies have shown that treatment of cancer cells with these compounds leads to an upregulation of pro-apoptotic proteins such as Bax and caspases, and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Apoptosis_Pathway Inhibitor Pyrazolo[3,4-d]pyrimidine Bcl2 Bcl-2 (Anti-apoptotic) Inhibitor->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Inhibitor->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by pyrazolo[3,4-d]pyrimidines.

Quantitative Data Summary

Compound/IntermediateSynthetic StepReagents & ConditionsYield (%)Melting Point (°C)Reference
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylatePyrazole formationEthyl (ethoxymethylene)cyanoacetate, Phenylhydrazine, Ethanol, Reflux44101-103[1]
1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneCyclizationFormamide, 190°C, 8h--[2]
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineChlorinationPOCl₃, 106°C, 6h--[2]
CompoundTargetIC₅₀ (µM)Cell LineReference
Pyrazolo[3,4-d]pyrimidine derivative (7e)DHFR1.83-[2]
Methotrexate (Reference)DHFR5.57-[2]

Conclusion

This compound and its analogs are invaluable starting materials in medicinal chemistry for the synthesis of potent therapeutic agents. The protocols and data presented here provide a comprehensive guide for researchers engaged in the development of novel pyrazolo[3,4-d]pyrimidine-based DHFR inhibitors as potential anticancer drugs. The straightforward synthetic routes and the well-defined mechanism of action make this class of compounds an attractive area for further investigation and optimization in drug discovery programs.

References

Application Notes & Protocols: Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Pyrazole-containing molecules exhibit a broad spectrum of therapeutic activities, including anti-inflammatory, anticancer, antiviral, and potent enzyme inhibition.[1][2] Specifically, the 3-aminopyrazole moiety serves as a "privileged scaffold" for the development of kinase inhibitors, which are critical in oncology and inflammation research.[2][3]

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a key chemical intermediate, providing a versatile platform for synthesizing complex heterocyclic systems. The N-methylation at the 1-position pre-defines the regiochemistry for subsequent cyclization and substitution reactions, making it an invaluable building block for targeted drug design. Its structure combines a reactive amino group and an ester functional group, allowing for sequential modifications to build diverse molecular architectures, particularly for targeting the ATP-binding site of kinases. These notes provide an overview of its applications and detailed protocols for its synthesis and derivatization.

Applications in Drug Discovery

This compound is a strategic precursor for the synthesis of various fused heterocyclic compounds with significant therapeutic potential.

  • Kinase Inhibitors: The aminopyrazole core is central to the design of numerous inhibitors targeting protein kinases such as Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Fms-like receptor tyrosine kinase 3 (FLT3).[2][4] The amino group typically acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N1-methyl group can provide steric hindrance or favorable interactions within the binding pocket and improves pharmacokinetic properties.

  • Fused Pyrazole Systems: This intermediate is extensively used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.[5][6] These fused ring systems are themselves important pharmacophores found in drugs targeting a range of diseases. For instance, pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[6]

  • Agrochemicals and Other Bioactive Molecules: Beyond pharmaceuticals, pyrazoloazines derived from aminopyrazole intermediates have found applications in agriculture as herbicides and plant growth regulants.[5]

The versatility of this intermediate allows for the systematic exploration of structure-activity relationships (SAR) in drug development projects.

Synthesis and Derivatization Workflow

The synthesis of the target intermediate and its subsequent use in creating more complex molecules can be visualized as a multi-step process. The following workflow outlines the general pathway from common starting materials to a final bioactive compound.

General synthesis workflow from starting materials to a derivatized product.

Experimental Protocols

The following section provides detailed protocols for the synthesis of the title compound. The process is presented in two key stages: synthesis of the parent aminopyrazole and its subsequent N-methylation.

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

This protocol is adapted from established procedures for the cyclization of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine.[7]

Materials:

  • Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)

  • Hydrazine (monohydrate or solution, 1 equivalent)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Water (deionized)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (e.g., 5.0 g, 29.5 mmol) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • To the stirred solution, add hydrazine (e.g., 1.8 mL, 29.5 mmol) dropwise at room temperature. An initial exothermic reaction may be observed.

  • After the addition is complete, stir the mixture at room temperature for 10-15 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

  • Extract the resulting residue with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • The product, ethyl 3-amino-1H-pyrazole-4-carboxylate, is typically obtained as a light-yellow solid and can be used in the next step with or without further purification.[7]

Protocol 2: Synthesis of this compound

This is a representative protocol for N-methylation. The choice of base and solvent can influence the regioselectivity of the methylation. Note that methylation may produce a mixture of N1 and N2 isomers, which may require chromatographic separation.[8]

Materials:

  • Ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I) (1-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5-2 equivalents)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (e.g., 4.0 g, 25.8 mmol) and potassium carbonate (e.g., 5.3 g, 38.7 mmol) in acetone (60 mL) in a round-bottom flask.

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate (e.g., 2.7 mL, 28.4 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash them with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to quench any remaining methylating agent, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the desired this compound isomer.

Quantitative Data

The synthesis of the parent scaffold, ethyl 3-amino-1H-pyrazole-4-carboxylate, is well-established and generally proceeds in high yield.

Starting MaterialReagentSolventReaction TimeYield (%)Reference
Ethyl ethoxymethylenecyanoacetateHydrazine hydrateEthanol4 h (reflux)66.8%[7]
Ethyl (E)-2-cyano-3-ethoxyacrylateHydrazineEthanolOvernight (reflux)99%[7]

Note: Yields for the N-methylation step can vary depending on the specific conditions and the efficiency of isomeric separation.

Versatility as a Chemical Intermediate

The strategic placement of functional groups on the this compound scaffold allows it to be a divergent intermediate for various classes of bioactive compounds.

G cluster_products Bioactive Scaffolds A Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate B Pyrazolo[3,4-d]pyrimidines (e.g., EGFR/CDK Inhibitors) A->B + Guanidine/ Thiourea Analogs C Pyrazolo[1,5-a]pyrimidines (CNS Agents, Herbicides) A->C + β-Diketones/ β-Ketoesters D Acyclic Amide/Urea Derivatives (p38 MAPK Inhibitors) A->D Acylation or + Isocyanate E Pyrazolo[5,1-c][1,2,4]triazines (Antimicrobials) A->E Diazotization & Coupling

Versatility of the intermediate in synthesizing diverse bioactive scaffolds.

References

Application Notes and Protocols: Ethyl 3-Amino-1-Methyl-1H-pyrazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive amino group and an ester functionality on a stable pyrazole core, make it an ideal starting material for the synthesis of a diverse range of bioactive molecules. This document provides an overview of its application in the development of potent kinase inhibitors, particularly targeting Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial targets in oncology. Detailed synthetic protocols, quantitative biological data, and experimental methodologies for the evaluation of derived compounds are presented.

Introduction: The Versatility of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The 3-amino-1-methyl-1H-pyrazole-4-carboxylate moiety, in particular, serves as a key intermediate in the synthesis of fused pyrazole derivatives such as pyrazolo[3,4-d]pyrimidines. These structures are known to be effective ATP-competitive inhibitors of various protein kinases due to their ability to form crucial hydrogen bond interactions with the hinge region of the kinase active site. The methyl group at the N1 position can provide improved metabolic stability and modulate the physicochemical properties of the final compounds.

Application in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of potent and selective inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors

A primary application of this compound is in the construction of the pyrazolo[3,4-d]pyrimidine scaffold. This core structure is found in numerous kinase inhibitors targeting enzymes such as FLT3 and CDKs. The synthesis typically involves the condensation of the aminopyrazole with a suitable cyclizing agent, followed by further functionalization.

General Synthetic Scheme:

The synthesis of a pyrazolo[3,4-d]pyrimidin-4-one core from this compound can be achieved through a multi-step process. The initial cyclization with formamide or a similar reagent forms the pyrimidinone ring. Subsequent chlorination and nucleophilic substitution reactions allow for the introduction of various side chains to optimize potency and selectivity.

G A Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate B Pyrazolo[3,4-d]pyrimidin-4-one intermediate A->B Cyclization (e.g., Formamide) C 4-Chloro-pyrazolo[3,4-d]pyrimidine intermediate B->C Chlorination (e.g., POCl3) D Final Kinase Inhibitor C->D Nucleophilic Substitution (e.g., Amine)

Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Target Focus: FLT3 and CDK2 in Cancer Therapy

Fms-like Tyrosine Kinase 3 (FLT3): Mutations in the FLT3 receptor tyrosine kinase are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. Constitutive activation of FLT3 leads to uncontrolled proliferation of leukemic cells. Therefore, FLT3 is a prime therapeutic target in AML.[1]

Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with cyclin E or A, plays a critical role in the G1/S phase transition of the cell cycle. Its overactivity is a common feature in many cancers, leading to unchecked cell division. Inhibition of CDK2 can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities of representative pyrazole-based compounds against their target kinases and cancer cell lines. While not all are direct derivatives of the title compound, they showcase the potential of the aminopyrazole scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
8t FLT30.089FN-15012.33
8t CDK20.719FN-15011.02
8t CDK40.770FN-15010.39

Data for compound 8t, a 1H-pyrazole-3-carboxamide derivative, highlights the potent, nanomolar inhibition achievable with this scaffold against key cancer targets.[1]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 (µM)
8t MV4-11Acute Myeloid Leukemia (FLT3-ITD)0.00122
- NCI60 PanelVarious Cancers< 1

Compound 8t demonstrates potent anti-proliferative effects in an AML cell line with an FLT3 mutation and broad activity across the NCI60 panel of human cancer cell lines.[1]

Experimental Protocols

The following are detailed protocols for the synthesis of a key intermediate and the biological evaluation of potential kinase inhibitors derived from this compound.

Synthesis Protocol: 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This protocol describes the cyclization of this compound to form the core pyrazolo[3,4-d]pyrimidine structure.

Materials:

  • This compound

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ethanol

Procedure:

  • A mixture of this compound (1 equivalent) and formamide (10 equivalents) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux (approximately 180-190 °C) for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Mix Reactants Mix ethyl 3-amino-1-methyl-1H-pyrazole- 4-carboxylate and formamide Heat to Reflux Heat to 180-190 °C for 4-6h Mix Reactants->Heat to Reflux Monitor by TLC Monitor reaction progress Heat to Reflux->Monitor by TLC Cool to RT Cool to room temperature Monitor by TLC->Cool to RT Reaction Complete Filter and Wash Filter precipitate and wash with ethanol Cool to RT->Filter and Wash Dry Product Dry under vacuum Filter and Wash->Dry Product

Caption: Experimental workflow for the synthesis of the pyrazolo[3,4-d]pyrimidine core.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human FLT3 or CDK2/cyclin A kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate (specific peptide for the kinase)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 384-well plate, add the test compound or vehicle control (DMSO).

  • Add the kinase enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]

Biological Assay Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of a compound on the proliferation of cancer cells.

Materials:

  • AML cell line (e.g., MV4-11 for FLT3-ITD)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium and add the medium containing the test compounds or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[3]

Signaling Pathway Analysis

To confirm the mechanism of action of the synthesized inhibitors, it is crucial to analyze their effects on the target signaling pathways within the cell.

FLT3 and CDK2 Signaling Pathways

FLT3 activation triggers downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, promoting cell proliferation and survival. CDK2, upon binding to its cyclin partner, phosphorylates key substrates like the Retinoblastoma protein (Rb), allowing the cell to progress through the G1/S checkpoint.

G cluster_0 FLT3 Signaling cluster_1 CDK2 Signaling FLT3 FLT3 Receptor RAS RAS/MAPK Pathway FLT3->RAS PI3K PI3K/AKT Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Proliferation1 Cell Proliferation & Survival RAS->Proliferation1 PI3K->Proliferation1 STAT5->Proliferation1 FLT3_Inhibitor FLT3 Inhibitor (e.g., from Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate) FLT3_Inhibitor->FLT3 Inhibits CDK2 CDK2/Cyclin E/A Rb Rb Protein CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition CDK2_Inhibitor CDK2 Inhibitor (e.g., from Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate) CDK2_Inhibitor->CDK2 Inhibits

Caption: Simplified FLT3 and CDK2 signaling pathways and points of inhibition.

Western Blotting Protocol for Pathway Analysis

Western blotting can be used to measure the phosphorylation status of key proteins in the FLT3 and CDK2 signaling pathways, providing evidence of target engagement by the inhibitor.

Procedure:

  • Treat cancer cells (e.g., MV4-11) with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-Rb, Rb).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A decrease in the ratio of phosphorylated to total protein in the presence of the inhibitor indicates target engagement.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, particularly for cancer therapy, is well-documented. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals interested in leveraging this scaffold for the discovery of novel therapeutics. The adaptability of the aminopyrazole core allows for the generation of diverse chemical libraries with the potential to address a wide range of therapeutic targets.

References

Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors from Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of enzymes implicated in cancer and other diseases.[1] Kinases such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, starting from the readily available building block, ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate.

The general synthetic strategy involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent to construct the fused pyrimidine ring.[4] This approach allows for the introduction of diverse substituents on the pyrimidine ring, enabling the fine-tuning of the pharmacological properties of the resulting kinase inhibitors.

Synthetic Workflow Overview

The synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound generally follows a one-pot cyclocondensation reaction with a suitable 1,3-dicarbonyl compound. The selection of the dicarbonyl compound dictates the substitution pattern on the resulting pyrazolo[1,5-a]pyrimidine core.

G start This compound product Ethyl 1-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate Derivative start->product Cyclocondensation reagent 1,3-Dicarbonyl Compound (e.g., Acetylacetone, Ethyl Acetoacetate) reagent->product conditions Acidic Catalyst (e.g., Acetic Acid) Heat conditions->product inhibitor Kinase Inhibitor product->inhibitor Potential Biological Activity

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5,7-dimethyl-1-methyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol describes the synthesis of a disubstituted pyrazolo[1,5-a]pyrimidine, a potential kinase inhibitor, via the reaction of this compound with acetylacetone (2,4-pentanedione).

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of glacial acetic acid and ethanol.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 100 °C and maintain for 6 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the title compound. An analogous reaction has been reported to yield the product in approximately 80% yield.[5]

Protocol 2: Synthesis of Ethyl 7-hydroxy-5-methyl-1-methyl-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

This protocol outlines the synthesis of a hydroxylated pyrazolo[1,5-a]pyrimidine, another potential kinase inhibitor scaffold, using ethyl acetoacetate as the 1,3-dicarbonyl component.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Pyridine

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in pyridine.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dilute DMF) to obtain the title compound. A similar reaction has been reported to yield the product in approximately 70.58% yield.[6]

Data Presentation: Kinase Inhibitory Activity

The synthesized pyrazolo[1,5-a]pyrimidine derivatives are potential inhibitors of various kinases, particularly those involved in cell cycle regulation like CDK2 and Aurora A kinase. The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against these kinases. While specific data for the exact products from the protocols above are not available in the public domain, the data for structurally related compounds provide a strong rationale for their potential activity.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

Compound IDStructure/Substitution PatternIC50 (nM) for CDK2Reference
5h 7-(4-Bromophenyl)-3-(3-chlorophenylazo)-2-amino22[2]
5i 7-(4-Bromophenyl)-3-(2-chlorophenylazo)-2-amino24[2]
6t 2-Anilino, various substitutions90[3]
6s 2-Anilino, various substitutions230[3]

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine and Related Pyrazole Derivatives against Aurora Kinases

Compound IDStructure/ScaffoldIC50 (nM) for Aurora AReference
13 Pyrimidine-based<200[7]
6 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridinePotent Inhibition[8]

Signaling Pathway Visualization

The synthesized compounds are designed to target key kinases in cell cycle regulation. The following diagrams illustrate the signaling pathways of CDK2 and Aurora A kinase, highlighting their roles in cell proliferation.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2), in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition and S phase progression of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->pRb Phosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Promotes CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CyclinE_CDK2 Inhibits Inhibitor->CyclinA_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Aurora A Kinase Signaling Pathway

Aurora A kinase is a key regulator of mitosis, involved in centrosome maturation, spindle assembly, and mitotic entry. Its overexpression is frequently observed in various cancers, making it an attractive therapeutic target.

AuroraA_Pathway cluster_Mitosis Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Promotes Spindle Spindle Assembly AuroraA->Spindle Promotes MitoticEntry Mitotic Entry AuroraA->MitoticEntry Promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->AuroraA Inhibits MitoticArrest Mitotic Arrest & Apoptosis Inhibitor->MitoticArrest

Caption: Role of Aurora A kinase in mitosis and its inhibition.

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The provided protocols serve as a foundation for the synthesis of diverse libraries of these inhibitors. The inhibitory data on related compounds strongly suggest that the synthesized molecules will be active against key cell cycle kinases. Further screening and optimization of these compounds could lead to the development of novel and effective anticancer agents.

References

Application Notes and Protocols for Aminopyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for the synthesis and biological evaluation of aminopyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below are intended to serve as a guide for researchers in medicinal chemistry and drug discovery.

Introduction

Aminopyrazoles are a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Their ability to act as kinase inhibitors has made them particularly attractive for the development of targeted therapies.[4][5][6] This document details the synthesis of 3-amino, 4-amino, and 5-aminopyrazole derivatives, along with protocols for evaluating their biological activity.

Synthesis of Aminopyrazole Derivatives

The synthesis of aminopyrazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern.

Protocol 1: Synthesis of 3(5)-Aminopyrazole

This protocol describes the synthesis of 3(5)-aminopyrazole from β-cyanoethylhydrazine.[1]

Step 1: Synthesis of β-Cyanoethylhydrazine

  • In a 2-liter two-necked flask equipped with a thermometer and a pressure-equalizing funnel, add 417 g (6.00 moles) of 72% aqueous hydrazine hydrate.

  • With stirring, gradually add 318 g (6.00 moles) of acrylonitrile over 2 hours, maintaining the internal temperature at 30–35°C using occasional cooling.

  • Replace the funnel with a distillation condenser and remove water by distillation at 40 mm Hg with a bath temperature of 45–50°C. This yields 490–511 g (96–100%) of β-cyanoethylhydrazine as a yellow oil.[1]

Step 2: Synthesis of 3-Amino-3-pyrazoline sulfate

  • In a 2-liter four-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, place 308 g (3.0 moles) of 95% sulfuric acid.

  • Add 450 ml of absolute ethanol dropwise over 20–30 minutes, maintaining the internal temperature at 35°C by cooling.

  • With vigorous stirring, add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol over 1–2 minutes. The mixture will warm spontaneously to 88–90°C.

  • Maintain this temperature for 3 minutes until crystallization begins.

  • Gradually lower the temperature to 25°C over the next hour with water cooling, then let it stand at room temperature for 15–20 hours.

  • Collect the crystals by filtration, wash three times with 80 ml of absolute ethanol, and finally with 80 ml of ether. Dry at 80°C to obtain 177–183 g of the product.[1]

Step 3: Synthesis of 3(5)-Aminopyrazole

  • The 3-amino-3-pyrazoline sulfate can be converted to 3(5)-aminopyrazole through hydrolysis with aqueous alkali.[1]

  • Purify the crude product by distillation to obtain 3(5)-aminopyrazole as a yellow oil (b.p. 100–102°C at 0.01 mm Hg), which crystallizes on cooling (m.p. 37–39°C).[1] The yield is typically between 74–84%.[1]

Protocol 2: General Synthesis of 4-Aminopyrazole Derivatives via Thorpe-Ziegler Cyclization

This protocol outlines a general method for the synthesis of 4-aminopyrazole derivatives from enaminonitriles.[7]

  • N-Alkylation of Enaminonitrile: Alkylate the enaminonitrile with an α-haloketone in anhydrous DMF in the presence of K2CO3.

  • Intramolecular Cyclization: The alkylated intermediate undergoes spontaneous intramolecular cyclization to form the 4-aminopyrazole derivative.

  • Work-up and Purification: The reaction mixture is typically worked up by pouring it into water, followed by filtration of the precipitated product. The crude product can be purified by crystallization from a suitable solvent.

Protocol 3: Synthesis of 5-Aminopyrazole Derivatives from β-Ketonitriles

This protocol describes a general method for synthesizing 5-aminopyrazole derivatives.[3][8]

  • Reaction Setup: Dissolve the β-ketonitrile (1.0 eq) and a substituted hydrazine (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of an acid, such as acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.

Data Presentation: Synthesis and Biological Activity of Aminopyrazole Derivatives

The following tables summarize representative quantitative data for the synthesis and biological activity of various aminopyrazole derivatives.

Table 1: Synthesis of Aminopyrazole Derivatives

Starting Material(s)ProductReaction ConditionsYield (%)Reference
β-Cyanoethylhydrazine3(5)-AminopyrazoleH₂SO₄, EtOH; then hydrolysis74-84[1]
3-Oxo-3-phenylpropanenitrile, Hydrazine3-Phenyl-1H-pyrazol-5-amineAcetic acid, Ethanol, 60°C, 24h82[3]
2-Aryl-2-piperidinylacrylonitriles, Aromatic diazonium salts1,3-Diaryl-4-aminopyrazolesThorpe-Ziegler cyclizationGood[7][9]
Malononitrile dimer, Hydrazine hydrate5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrileReflux in methanol82[10]

Table 2: Anticancer Activity of Aminopyrazole Derivatives (IC₅₀ values in µM)

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
7a 17.4 ± 3.210.6 ± 2.36.1 ± 1.9-[11]
7b 19.2 ± 3.512.3 ± 2.87.9 ± 1.9-[11]
C5 -0.08--[5]
12d ---Active[12]
Doxorubicin (Standard)-64.8 ± 4.124.7 ± 3.2-[11]

Table 3: Kinase Inhibitory Activity of Aminopyrazole Derivatives (IC₅₀ values in µM)

CompoundTarget KinaseIC₅₀ (µM)Reference
C5 EGFR0.07[5]
3f JAK10.0034[13]
3f JAK20.0022[13]
3f JAK30.0035[13]
11b JAK2Potent[13]

Table 4: Antimicrobial Activity of Aminopyrazole Derivatives (MIC values in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
4b ActiveActive[9]
6d 15.77.8[14][15]
Ciprofloxacin (Standard)-Potent[14]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Based)

This protocol provides a general method for assessing the inhibitory activity of aminopyrazole compounds against specific kinases.[16]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the respective wells.

  • Enzyme Addition: Add 10 µL of the kinase enzyme solution to all wells and mix gently.

  • Incubation: Incubate the plate for 10-30 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well.

  • Reaction Incubation: Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay kit) and a plate reader capable of luminescence detection.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value for each compound.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized aminopyrazole derivatives on cancer cell lines.[11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyrazole compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the aminopyrazole compounds against various bacterial strains.[15][17]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum.

  • Compound Dilution: Prepare serial dilutions of the aminopyrazole compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Visualizations

Synthesis and Functionalization Workflow

G cluster_synthesis Synthesis of Aminopyrazole Core cluster_functionalization Functionalization cluster_evaluation Biological Evaluation Starting Materials Starting Materials Aminopyrazole Core Aminopyrazole Core Starting Materials->Aminopyrazole Core Cyclization Reactions Functionalized Aminopyrazoles Functionalized Aminopyrazoles Aminopyrazole Core->Functionalized Aminopyrazoles Substitution Reactions Biological Assays Biological Assays Functionalized Aminopyrazoles->Biological Assays Screening Lead Compounds Lead Compounds Biological Assays->Lead Compounds Hit Identification

Caption: General workflow for the synthesis and evaluation of aminopyrazole derivatives.

Generic Kinase Inhibition Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., RAF-MEK-ERK) Phosphorylation Transcription Factors Transcription Factors Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Activation Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Aminopyrazole Inhibitor Aminopyrazole Inhibitor Aminopyrazole Inhibitor->Kinase Cascade (e.g., RAF-MEK-ERK) Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an aminopyrazole derivative.

Characterization of Aminopyrazole Derivatives

The synthesized aminopyrazole derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the structure of the compounds.[9][18]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the synthesized compounds.[11]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[9]

  • Elemental Analysis: Confirms the elemental composition of the compounds.[17]

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and biological evaluation of aminopyrazole derivatives. This versatile class of compounds continues to be a rich source of potential therapeutic agents, and the methodologies described herein can aid researchers in the discovery and development of novel aminopyrazole-based drugs.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The following protocols and data are designed to assist researchers in establishing robust analytical methods for this compound.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: Summary of Expected ¹H and ¹³C NMR Spectral Data

Technique Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR¹H~1.30Triplet-CH₃ (Ethyl ester)
¹H~4.25Quartet-OCH₂- (Ethyl ester)
¹H~3.60SingletN-CH₃ (Pyrazole ring)
¹H~5.50Broad Singlet-NH₂
¹H~7.80SingletC₅-H (Pyrazole ring)
¹³C NMR¹³C~14.5--CH₃ (Ethyl ester)
¹³C~59.5--OCH₂- (Ethyl ester)
¹³C~35.0-N-CH₃ (Pyrazole ring)
¹³C~95.0-C₄ (Pyrazole ring)
¹³C~150.0-C₅ (Pyrazole ring)
¹³C~158.0-C₃ (Pyrazole ring)
¹³C~165.0-C=O (Ester)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative proton ratios.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Summary of Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
N-H (Amino)3400 - 3300Asymmetric and symmetric stretching
C-H (Aromatic/Alkyl)3100 - 2850Stretching
C=O (Ester)1710 - 1680Stretching
C=N / C=C (Pyrazole ring)1620 - 1500Stretching
C-O (Ester)1250 - 1100Stretching

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]

Table 3: Summary of Expected Mass Spectrometry Data

Technique Ionization Mode Expected m/z Assignment
Electron Ionization (EI)Hard169.0851[M]⁺ (Molecular Ion)
Electrospray Ionization (ESI)Soft170.0924[M+H]⁺
192.0743[M+Na]⁺

Note: The predicted collision cross-section (CCS) values for various adducts can provide further structural confirmation.[2]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source or introduce it via a chromatographic system (LC-MS).

    • Acquire the mass spectrum in the positive or negative ion mode over a relevant mass range.

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental formula.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

HPLC is a powerful technique for separating the target compound from impurities.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with a low percentage of B, and gradually increase it to elute the compound and any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the compound (determined by UV-Vis spectroscopy).

    • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.

  • Data Analysis: Integrate the peak area of the main component to determine its purity relative to any detected impurities.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical characterization process.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Quantitative Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation FTIR FTIR Spectroscopy Synthesis->FTIR Structural Elucidation MS Mass Spectrometry (HRMS) Synthesis->MS Structural Elucidation HPLC HPLC Analysis Synthesis->HPLC Purity Assessment Confirmation Structure & Purity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Overall workflow for the analytical characterization.

Spectroscopic_Analysis_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate NMR NMR Compound->NMR FTIR FTIR Compound->FTIR MS MS Compound->MS Framework Carbon-Hydrogen Framework NMR->Framework FunctionalGroups Functional Groups FTIR->FunctionalGroups MolecularWeight Molecular Weight & Formula MS->MolecularWeight

References

Application Notes and Protocols for the Functionalization of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for various chemical transformations targeting the amino group of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following application notes offer a selection of common and effective methods for the derivatization of its amino functionality, a critical step in the development of novel therapeutic agents.

Introduction to Functionalization Strategies

The amino group of this compound offers a reactive handle for a multitude of chemical modifications. These transformations, including acylation, alkylation, sulfonylation, arylation, reductive amination, and the formation of ureas and thioureas, are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of pyrazole-based compounds. The choice of functionalization strategy depends on the desired final compound and its intended biological target.

cluster_starting_material Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes This compound This compound Acylation Acylation This compound->Acylation Alkylation Alkylation This compound->Alkylation Sulfonylation Sulfonylation This compound->Sulfonylation Arylation Arylation This compound->Arylation Reductive_Amination Reductive_Amination This compound->Reductive_Amination Urea_Formation Urea_Formation This compound->Urea_Formation Thiourea_Formation Thiourea_Formation This compound->Thiourea_Formation Amides Amides Acylation->Amides Secondary_Tertiary_Amines Secondary_Tertiary_Amines Alkylation->Secondary_Tertiary_Amines Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Aryl_Amines Aryl_Amines Arylation->Aryl_Amines Substituted_Amines Substituted_Amines Reductive_Amination->Substituted_Amines Ureas Ureas Urea_Formation->Ureas Thioureas Thioureas Thiourea_Formation->Thioureas

Figure 1: Overview of functionalization pathways for the amino group.

Data Summary

The following table summarizes the typical reaction conditions and expected yields for the various functionalization protocols described in this document.

FunctionalizationReagent 1Reagent 2Base/CatalystSolventTemperature (°C)Time (h)Yield (%)
Acylation Benzoyl Chloride-TriethylamineDichloromethane0 to RT2>90
Alkylation Alkyl Halide (e.g., Benzyl Bromide)-K₂CO₃AcetonitrileReflux1280-95
Sulfonylation 4-Methylbenzenesulfonyl chloride-TriethylamineAcetonitrileRT1288[1]
Arylation (Buchwald-Hartwig) Aryl Bromide (e.g., Bromobenzene)-Pd(OAc)₂ / BINAP, Cs₂CO₃Toluene110870-90[2]
Reductive Amination BenzaldehydeNaBH(OAc)₃Acetic Acid1,2-DichloroethaneRT2470-85
Urea Formation Phenyl isocyanate--THFRT2-4>95
Thiourea Formation Phenyl isothiocyanate--THFRT2-4>95

Experimental Protocols

Acylation of the Amino Group

Acylation of the amino group to form an amide is a robust and high-yielding transformation. This protocol describes a standard procedure using an acyl chloride in the presence of a non-nucleophilic base.

start start dissolve Dissolve aminopyrazole and triethylamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride warm_rt Warm to room temperature and stir add_acyl_chloride->warm_rt workup Aqueous workup warm_rt->workup purify Purify by chromatography workup->purify end end purify->end

Figure 2: Workflow for the acylation of the amino group.

Protocol:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours or until completion as monitored by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated pyrazole.

N-Alkylation of the Amino Group

N-alkylation introduces alkyl substituents to the amino group, which can be crucial for modulating the lipophilicity and steric profile of the molecule. This protocol utilizes an alkyl halide and a mild base.

start start combine_reagents Combine aminopyrazole, alkyl halide, and K₂CO₃ in acetonitrile start->combine_reagents reflux Reflux the mixture combine_reagents->reflux monitor_reaction Monitor by TLC reflux->monitor_reaction cool_and_filter Cool to RT and filter monitor_reaction->cool_and_filter concentrate Concentrate the filtrate cool_and_filter->concentrate purify Purify by chromatography concentrate->purify end end purify->end

Figure 3: Workflow for the N-alkylation of the amino group.

Protocol:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) and potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux and stir for 12 hours or until the starting material is consumed as indicated by TLC analysis.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the N-alkylated product.

N-Sulfonylation of the Amino Group

Sulfonamides are important functional groups in many pharmaceutical compounds. This protocol describes the reaction of the aminopyrazole with a sulfonyl chloride to yield the corresponding sulfonamide.

start start dissolve Dissolve aminopyrazole and triethylamine in acetonitrile start->dissolve add_sulfonyl_chloride Add sulfonyl chloride dissolve->add_sulfonyl_chloride stir_rt Stir at room temperature add_sulfonyl_chloride->stir_rt workup Aqueous workup stir_rt->workup purify Purify by chromatography workup->purify end end purify->end

Figure 4: Workflow for the N-sulfonylation of the amino group.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (2.4 eq.) in acetonitrile.[1]

  • Add 4-methylbenzenesulfonyl chloride (2.0 eq.) to the solution.[1]

  • Stir the reaction mixture at room temperature for 12 hours.[1]

  • After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.

  • Add distilled water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-sulfonylated pyrazole.[1]

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl pyrazoles.

start start combine_reagents Combine aminopyrazole, aryl bromide, Pd(OAc)₂, BINAP, and Cs₂CO₃ in toluene start->combine_reagents degas Degas the mixture combine_reagents->degas heat Heat under inert atmosphere degas->heat cool_and_filter Cool to RT and filter through celite heat->cool_and_filter concentrate Concentrate the filtrate cool_and_filter->concentrate purify Purify by chromatography concentrate->purify end end purify->end

Figure 5: Workflow for Buchwald-Hartwig N-arylation.

Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 eq.), the aryl bromide (e.g., bromobenzene, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), BINAP (0.08 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).[2]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at 110°C for 8 hours or until completion as monitored by TLC or LC-MS.[2]

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Reductive Amination

Reductive amination provides a direct method to form secondary or tertiary amines from the reaction of a primary amine with a carbonyl compound via an imine intermediate, which is subsequently reduced.

start start combine_reactants Combine aminopyrazole, aldehyde/ketone, and acetic acid in DCE start->combine_reactants add_reductant Add sodium triacetoxyborohydride combine_reactants->add_reductant stir_rt Stir at room temperature add_reductant->stir_rt quench Quench with saturated NaHCO₃ stir_rt->quench extract Extract with DCM quench->extract purify Purify by chromatography extract->purify end end purify->end

Figure 6: Workflow for reductive amination.

Protocol:

  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (e.g., benzaldehyde, 1.2 eq.) in 1,2-dichloroethane (DCE).

  • Add acetic acid (1.1 eq.) to the mixture.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 24 hours or until completion.

  • Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Urea Formation

The reaction of the primary amino group with an isocyanate is a highly efficient method for the synthesis of unsymmetrical ureas.

start start dissolve_amine Dissolve aminopyrazole in THF start->dissolve_amine add_isocyanate Add isocyanate dropwise dissolve_amine->add_isocyanate stir_rt Stir at room temperature add_isocyanate->stir_rt precipitate_or_concentrate Precipitate or concentrate stir_rt->precipitate_or_concentrate collect_product Collect product by filtration or chromatography precipitate_or_concentrate->collect_product end end collect_product->end

Figure 7: Workflow for urea formation.

Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add the desired isocyanate (e.g., phenyl isocyanate, 1.05 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours. The product often precipitates from the reaction mixture.

  • If a precipitate forms, collect the solid by filtration and wash with cold THF or diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography to afford the urea derivative.

Thiourea Formation

Similar to urea formation, thioureas can be readily synthesized by the reaction of the primary amino group with an isothiocyanate.

start start dissolve_amine Dissolve aminopyrazole in THF start->dissolve_amine add_isothiocyanate Add isothiocyanate dropwise dissolve_amine->add_isothiocyanate stir_rt Stir at room temperature add_isothiocyanate->stir_rt precipitate_or_concentrate Precipitate or concentrate stir_rt->precipitate_or_concentrate collect_product Collect product by filtration or chromatography precipitate_or_concentrate->collect_product end end collect_product->end

Figure 8: Workflow for thiourea formation.

Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Add the desired isothiocyanate (e.g., phenyl isothiocyanate, 1.05 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • If the product precipitates, collect it by filtration and wash with a suitable solvent.

  • Alternatively, remove the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography to obtain the desired thiourea.

References

Application Notes and Protocols: Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate is a highly valuable and versatile starting material for the synthesis of a wide array of fused heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for diverse cyclization strategies, leading to the construction of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this building block in the synthesis of biologically active heterocycles, including pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines.

Synthesis of the Starting Material

A reliable method for the preparation of this compound involves a two-step process starting from commercially available reagents.

Protocol 1: Synthesis of this compound

This protocol details the synthesis starting from the condensation of ethyl 2-cyano-3-ethoxyacrylate with methylhydrazine.

Reaction Scheme:

Protocol_1 reagent1 Ethyl 2-cyano-3-ethoxyacrylate plus + reagent1->plus reagent2 Methylhydrazine product This compound reagent2->product Ethanol, Reflux plus->reagent2 Protocol_2 start_material Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate plus + start_material->plus reagent Formamide product 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one reagent->product Heat (e.g., 190°C) plus->reagent VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits Phosphorylation Protocol_3 start_material Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate plus + start_material->plus reagent Acetylacetone product Ethyl 5,7-dimethyl-2-methyl- pyrazolo[1,5-a]pyrimidine-3-carboxylate reagent->product Acetic Acid, Reflux plus->reagent Protocol_4 start_material Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate plus1 + start_material->plus1 reagent1 Aldehyde (R¹CHO) plus2 + reagent1->plus2 reagent2 β-Ketoester (R²COCH₂COOEt) product Ethyl 4,6-disubstituted-1-methyl- 1H-pyrazolo[3,4-b]pyridine-5-carboxylate reagent2->product Catalyst, Solvent, Heat plus1->reagent1 plus2->reagent2 Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Purification cluster_evaluation Biological Evaluation start Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate reaction Cyclization Reaction (e.g., with formamide, diketones) start->reaction product Fused Heterocycle (e.g., Pyrazolo[3,4-d]pyrimidine) reaction->product purification Purification (Recrystallization, Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In vitro Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) characterization->screening data Quantitative Data Analysis (IC₅₀, MIC) screening->data pathway Signaling Pathway Analysis data->pathway

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Our aim is to address common experimental challenges to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and related aminopyrazoles.

Issue 1: Consistently low yield of the desired product.

  • Question: Why is the yield of my this compound synthesis low, and how can I improve it?

  • Answer: Low yields can result from incomplete reactions, suboptimal conditions, or competing side reactions.[1][2] To enhance the yield, consider the following strategies:

    • Reaction Monitoring and Completion: Ensure the reaction goes to completion by monitoring its progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] If starting materials remain, consider increasing the reaction time or temperature.[1] Microwave-assisted synthesis can also be a valuable technique for improving yields and significantly reducing reaction times.[1][3]

    • Catalyst Optimization: The choice and concentration of an acid or base catalyst are often crucial. For syntheses resembling the Knorr or Paal-Knorr pyrazole synthesis, catalytic amounts of a protic acid (e.g., acetic acid) can be beneficial.[1] In some cases, exploring alternative catalysts like nano-ZnO has been shown to improve yields.[1]

    • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. A modest excess of the hydrazine component (e.g., 1.0-1.2 equivalents) can help drive the reaction to completion.[2]

    • Purity of Starting Materials: The purity of your starting materials is critical. Impurities can lead to undesired side reactions that consume reactants and complicate the purification process.[2] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[2]

Issue 2: Formation of multiple products, including regioisomers.

  • Question: My reaction is producing a mixture of the 3-amino and 5-amino pyrazole isomers. How can I control the regioselectivity?

  • Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using substituted hydrazines.[2] The ratio of these isomers is highly dependent on reaction conditions, which can be manipulated to favor one product over the other by leveraging kinetic versus thermodynamic control.[4]

    • Thermodynamic vs. Kinetic Control: To favor the thermodynamically more stable 5-aminopyrazole isomer, use neutral or acidic conditions, often at higher temperatures (e.g., refluxing in toluene with a catalytic amount of acetic acid).[4] Conversely, to favor the kinetically controlled 3-aminopyrazole isomer, basic conditions at lower temperatures are typically employed (e.g., sodium ethoxide in ethanol at 0°C).[3]

    • Solvent and Base Selection: The choice of solvent and base can significantly influence the outcome. For instance, using sodium ethoxide in ethanol can favor the 3-amino isomer, while acetic acid in toluene can promote the formation of the 5-amino isomer.[3]

Issue 3: Difficulty in purifying the final product.

  • Question: I am struggling to purify my this compound. What are the best practices for purification?

  • Answer: Purification challenges often arise from the presence of unreacted starting materials, side products, or colored impurities.[2]

    • Recrystallization: This is a highly effective method for purifying solid products. If you observe that the product is precipitating too quickly from the solution, you can try increasing the volume of the "good" solvent (in which the compound is more soluble) in the hot solution to keep it dissolved at a lower temperature.[2]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful alternative.[2][5]

    • Decolorization: If your reaction mixture has a dark color, this may be due to impurities from the hydrazine starting material.[2] Treating the reaction mixture with activated carbon (e.g., Norit) can help remove some of these colored impurities.[2]

    • Optimizing for Purity: The most effective strategy for purification is to optimize the reaction to minimize the formation of impurities in the first place. Running small-scale trial reactions to find the optimal conditions for high selectivity and conversion can save significant effort during the purification stage.[4]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate?

A1: Common starting materials include ethyl cyanoacetate and a source of a one-carbon unit, which are then reacted with a hydrazine. For instance, ethyl ethoxymethylenecyanoacetate can be reacted with hydrazine.[6][7] Another route involves the reaction of ethyl cyanoacetate with triethyl orthoformate.[8]

Q2: Can side reactions other than regioisomer formation occur?

A2: Yes, other side reactions can reduce your yield. For example, under certain conditions, particularly with acetic acid as a solvent at high temperatures, the desired aminopyrazole can react further to form an N-acetylated byproduct.[4] Additionally, 5-aminopyrazoles are versatile and can sometimes react further with starting materials to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh reaction conditions.[4]

Q3: How can I definitively confirm the structure and regiochemistry of my synthesized pyrazole?

A3: While standard techniques like NMR and mass spectrometry are essential, unambiguously determining the regiochemistry may require more advanced methods. Two-dimensional NMR techniques, such as 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[4] For definitive structural proof, single-crystal X-ray diffraction is often the gold standard.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for Aminopyrazole Synthesis

ProductStarting MaterialsReagents/CatalystSolventTemperatureTimeYieldReference
Ethyl 5-amino-1H-pyrazole-4-carboxylateEthyl ethoxymethylcyanoacetate, Hydrazine hydrate-Anhydrous EthanolReflux (80°C)4 h66.78%[6]
Ethyl 5-amino-1H-pyrazole-4-carboxylateEthyl (E)-2-cyano-3-ethoxyacrylate, Hydrazine-EthanolRefluxOvernight99%[6]
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylateEthyl cyanoacetate, Carbon bisulfide, Dimethyl sulfate, Hydrazine hydratePotassium hydroxideAcetonitrile, Ethanol0°C to RTOvernight86.3%[5]
5-Amino-1-phenylpyrazole3-Methoxyacrylonitrile, PhenylhydrazineAcetic acidTolueneMicrowave-90%[3]
3-Amino-1-phenylpyrazole3-Methoxyacrylonitrile, PhenylhydrazineSodium ethoxideEthanolMicrowave-85%[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate from Ethyl Ethoxymethylcyanoacetate [6]

  • Reaction Setup: In a reaction vessel, add 68 g (0.4 mol) of ethyl ethoxymethylcyanoacetate to 200 mL of anhydrous ethanol.

  • Addition of Hydrazine: Slowly add 100 mL of hydrazine hydrate dropwise to the reaction vessel.

  • Heating: Place the reaction mixture in an electric heating mantle and gradually heat to 80°C over 30 minutes.

  • Reflux: Maintain the reaction at reflux for 4 hours.

  • Workup:

    • After the reaction is complete, remove the ethanol by distillation under reduced pressure.

    • Concentrate the remaining solid by evaporation.

    • Cool the concentrated solid to room temperature to allow for the precipitation of a light yellow solid.

    • Collect the solid by filtration.

    • Wash the solid with cold anhydrous ethanol and then dry it to obtain the final product.

Protocol 2: Synthesis of 5-Aminopyrazole (Thermodynamic Control) [4]

  • Reaction Setup: To a solution of a β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product A Ethyl Cyanoacetate C Ethyl Ethoxymethylenecyanoacetate A->C + (B) Heat B Triethyl Orthoformate E Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate C->E + (D) Cyclization D Methylhydrazine

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Formed? incomplete_reaction->side_products No optimize_conditions Increase Time/Temp Monitor by TLC/LC-MS incomplete_reaction->optimize_conditions Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_regio Adjust Temp/Solvent/Catalyst for Regioselectivity side_products->optimize_regio Yes improve_purification Recrystallization Column Chromatography Use Activated Carbon purification_issue->improve_purification Yes end Improved Yield and Purity purification_issue->end No optimize_conditions->end optimize_regio->end improve_purification->end

Caption: Troubleshooting workflow for low yield and impurity issues.

References

Technical Support Center: Purification of Crude Ethyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. The following sections offer detailed purification protocols and address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification.

Q2: What are the typical physical properties of purified this compound?

A2: The non-methylated analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, is typically a white to pale yellow crystalline powder.[1][2] The melting point for this related compound is reported to be in the range of 102-109 °C.[2][3] While the melting point for the N-methylated title compound may differ slightly, a sharp melting range is a good indicator of purity.

Q3: What are potential sources of impurities in my crude product?

A3: Impurities can arise from several sources, including unreacted starting materials, byproducts of the synthesis reaction, and degradation of the product. The compound is noted to be more stable under acidic conditions and may degrade under alkaline conditions.[4]

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out during recrystallization The solvent may be too nonpolar, or the solution is cooling too quickly. The presence of certain impurities can also lower the melting point of the mixture.Add a small amount of a more polar co-solvent. Ensure the solution cools slowly (e.g., by allowing it to cool to room temperature before placing it in an ice bath). Try a different recrystallization solvent system.
Low recovery after recrystallization The compound may be too soluble in the chosen solvent, even at low temperatures. The volume of solvent used may have been excessive.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Colored impurities remain after recrystallization The colored impurities may have similar solubility to the product in the chosen solvent.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. Alternatively, column chromatography may be more effective at removing these impurities.
Poor separation during column chromatography The solvent system (eluent) may not be optimized. The column may be overloaded with the crude product.Perform TLC analysis with different solvent systems to determine the optimal eluent for separation. Reduce the amount of crude material loaded onto the column. Consider using a different stationary phase, such as alumina or a functionalized silica.[5]
Product degradation during purification Exposure to strong bases or high temperatures for extended periods can cause degradation.[4]Avoid strongly basic conditions during workup and purification. If heating is required, use the lowest effective temperature and minimize the heating time.

Purification Method Comparison

Purification Method Typical Solvents/Eluents Advantages Disadvantages Estimated Yield Purity
Recrystallization Ethanol[1][6], Methanol[7], Dilute DMF[8], Benzene[6]Simple setup, effective for removing many impurities, can yield high-purity crystals.Can have lower yields due to product solubility in the mother liquor, may not remove impurities with similar solubility.70-90%>98%
Column Chromatography Ethyl acetate/n-hexane gradient[9]Can separate complex mixtures and impurities with similar properties to the product.More time-consuming and requires larger volumes of solvent, potential for product loss on the column.60-85%>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography
  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., ethyl acetate), adding silica gel, and evaporating the solvent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., n-hexane).

  • Loading: Carefully load the dried silica gel with the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity mixture and gradually increasing the polarity. Collect fractions and monitor the elution by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Workflow and Logic Diagrams

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Attempt ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (TLC, MP) ColumnChromatography->PurityCheck2 PureProduct Pure Product PurityCheck1->PureProduct Purity > 98% Repurify Repurify or Choose Alternative PurityCheck1->Repurify Purity < 98% PurityCheck2->PureProduct Purity > 99% PurityCheck2->Repurify Purity < 99% Repurify->Recrystallization From Chromatography Repurify->ColumnChromatography From Recrystallization

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Crude Product Impure Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Recrystallization Column Column Chromatography Method->Column Column Chromatography RecrystallizationProblem Recrystallization Issue? Recrystallization->RecrystallizationProblem ColumnProblem Column Issue? Column->ColumnProblem OilingOut Oiling Out RecrystallizationProblem->OilingOut Yes LowRecovery Low Recovery RecrystallizationProblem->LowRecovery Yes Success Pure Product RecrystallizationProblem->Success No Solution1 Adjust Solvent/Cooling OilingOut->Solution1 Solution2 Minimize Solvent Volume LowRecovery->Solution2 Solution1->Recrystallization Solution2->Recrystallization PoorSeparation Poor Separation ColumnProblem->PoorSeparation Yes ColumnProblem->Success No Solution3 Optimize Eluent/Loading PoorSeparation->Solution3 Solution3->Column

Caption: Troubleshooting logic for common purification issues.

References

common side reactions in the synthesis of aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2][3][4] This is one of the most common methods.

  • α,β-Unsaturated Nitriles: These substrates, particularly those with a leaving group on the alkene, also react with hydrazines to form aminopyrazoles.[2]

Q2: What is the most significant challenge in aminopyrazole synthesis when using substituted hydrazines?

A2: The most significant challenge and primary source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1][2]

Q3: What are the typical side products observed in aminopyrazole synthesis?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1][3][4]

  • N-Acetylated Amides: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1][5]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]

  • Dimerization Products: 5-Aminopyrazoles can undergo dimerization to produce pyrazole-fused pyridazines and pyrazines, a reaction that can be promoted by a copper catalyst.[6][7]

Q4: How can I confirm the regiochemistry of my product?

A4: Determining the exact isomer formed is crucial. While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]

Troubleshooting Guides

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

G start Mixture of 3-amino and 5-aminopyrazole regioisomers obtained q1 Which isomer is desired? start->q1 a1 5-Aminopyrazole (Thermodynamic Product) q1->a1 5-amino a2 3-Aminopyrazole (Kinetic Product) q1->a2 3-amino s1 Use acidic conditions (e.g., acetic acid) Increase reaction temperature (reflux) Microwave irradiation can also favor the thermodynamic product. a1->s1 s2 Use basic conditions (e.g., sodium ethoxide) Run the reaction at a lower temperature (e.g., 0°C to room temperature) a2->s2

Q: How do I selectively synthesize the 5-aminopyrazole isomer?

A: To favor the thermodynamically more stable 5-aminopyrazole, employ acidic conditions and higher temperatures.

Experimental Protocol (Thermodynamic Control for 5-Aminopyrazoles): [1]

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in a high-boiling solvent like toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, microwave irradiation at 120-140°C for 10-30 minutes can be effective.[2]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

Q: How do I selectively synthesize the 3-aminopyrazole isomer?

A: The kinetically favored 3-aminopyrazole is typically formed under basic conditions at lower temperatures.

Experimental Protocol (Kinetic Control for 3-Aminopyrazoles): [1]

  • Reaction Setup: In a suitable solvent like ethanol, prepare a solution of sodium ethoxide.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise while maintaining the temperature at 0°C.

  • Reactant Addition: Slowly add the β-ketonitrile or α,β-unsaturated nitrile to the reaction mixture at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable.

ConditionFavored ProductRationale
Acidic (e.g., AcOH), High Temp. 5-AminopyrazoleThermodynamic Control
Basic (e.g., NaOEt), Low Temp. 3-AminopyrazoleKinetic Control

Table 1: General Conditions for Regioselective Aminopyrazole Synthesis.

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.

G start Incomplete reaction or isolation of hydrazone intermediate q1 What are the reaction conditions? start->q1 a1 Thermodynamic Control (Acidic, High Temp) q1->a1 a2 Kinetic Control (Basic, Low Temp) q1->a2 s1 Increase reaction temperature or time. Consider using microwave irradiation to drive cyclization. a1->s1 s2 Ensure base is sufficiently strong and anhydrous. Slowly warm the reaction after initial low-temperature stirring. a2->s2

Q: How can I drive the reaction to completion?

A:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Microwave Irradiation: This can be a very effective way to promote cyclization, often reducing reaction times significantly.[2]

  • Choice of Base: For kinetically controlled reactions, ensure the base is strong enough to facilitate the necessary deprotonations for cyclization.

  • Solvent Choice: The polarity of the solvent can influence the rate of cyclization. Experiment with different solvents if the reaction is sluggish.

Issue 3: An unexpected N-acetylated byproduct is observed.

This side reaction is specific to using acetic acid as a solvent at elevated temperatures.

Q: How can I avoid the formation of N-acetylated byproducts?

A:

  • Use a Catalytic Amount of Acid: If acidic conditions are required, use a catalytic amount of acetic acid rather than using it as the solvent.

  • Alternative Solvents: Toluene or xylene are suitable high-boiling, non-reactive solvents for thermodynamically controlled reactions.

  • Lower Reaction Temperature: If possible, lower the reaction temperature to a point where the desired cyclization still occurs but the rate of N-acetylation is minimized.

Issue 4: The reaction is highly exothermic and difficult to control.

The reaction of hydrazine hydrate with β-ketonitriles or α,β-unsaturated nitriles can be strongly exothermic.[8]

Q: How can I safely manage the exothermic nature of the reaction?

A:

  • Slow Addition: Add the hydrazine hydrate dropwise or via a syringe pump to the solution of the other reactant. This is the most critical control measure.[8]

  • Cooling: Use an ice bath or other cooling system to maintain the desired reaction temperature during the addition of hydrazine.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat generated.

Issue 5: Dimerization of the aminopyrazole product is occurring.

5-Aminopyrazoles can dimerize, especially in the presence of certain catalysts.

Q: How can I prevent the dimerization of my 5-aminopyrazole product?

A:

  • Avoid Copper Catalysts: Dimerization to form pyrazole-fused pyridazines and pyrazines is often promoted by copper catalysts.[6][7] If dimerization is an issue, ensure your reaction setup is free from copper contamination.

  • Control Reaction Conditions: Harsh reaction conditions can sometimes lead to dimerization or other subsequent reactions.[1] Use the mildest conditions that afford your desired product.

  • Purification: If a small amount of dimer is formed, it can often be removed through standard purification techniques like column chromatography or recrystallization.

References

Technical Support Center: Crystallization of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the crystallization of this compound.

Q1: My this compound will not crystallize from solution. What should I do?

A1: Failure to crystallize is a common issue that can often be resolved by inducing nucleation and crystal growth. Here are several techniques to try in sequence:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal formation.

  • Reducing the Temperature: Cool the solution in an ice bath or refrigerator. Lower temperatures decrease the solubility of the compound, which can promote crystallization. Ensure that cooling is done slowly to encourage the formation of pure crystals.[1]

  • Concentrating the Solution: If the solution is too dilute, there may not be enough solute to form crystals. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[2]

  • Adding an Anti-Solvent: If you are using a single-solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, allow the solution to stand and cool slowly.

Q2: The compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated to a high degree.

  • Increase the Amount of Solvent: Add more of the primary solvent to the mixture to ensure the compound remains dissolved at a temperature below its melting point.

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This will allow the solution to become supersaturated at a lower temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation.

  • Change the Solvent System: Switch to a different solvent or a mixed-solvent system. For pyrazole derivatives, combinations like ethanol/water or ethyl acetate/hexane can be effective.[3]

Q3: The yield of my recrystallized this compound is very low. How can I improve it?

A3: A low yield suggests that a significant amount of your compound is remaining in the mother liquor.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in more of the compound remaining dissolved when the solution is cooled.[3]

  • Ensure Complete Cooling: Cool the solution for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can further increase the yield.

  • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures.

  • Evaporate the Mother Liquor: To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: The crystals are colored or appear impure after recrystallization. What can I do?

A4: The presence of colored impurities can sometimes be addressed with the following methods:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

  • Multiple Recrystallizations: A second recrystallization step may be necessary to remove persistent impurities.

  • Column Chromatography: If recrystallization is ineffective at removing certain impurities, purification by column chromatography may be required.

Data Presentation

Table 1: Qualitative Solubility of this compound and Common Crystallization Solvents

SolventTypeBoiling Point (°C)Suitability for CrystallizationNotes
EthanolProtic Polar78Good single solvent or primary solvent in a mixed system.[1][3]Often used for pyrazole derivatives.[3]
MethanolProtic Polar65Good single solvent or primary solvent in a mixed system.[4]Similar to ethanol but more volatile.
IsopropanolProtic Polar82Good single solvent.Less volatile than ethanol.
Ethyl AcetateAprotic Polar77Good single solvent or primary solvent in a mixed system.Can be paired with hexane as an anti-solvent.[3]
AcetoneAprotic Polar56Can be a good primary solvent.Its low boiling point can be advantageous to prevent oiling out.
WaterProtic Polar100Good anti-solvent when paired with a polar organic solvent like ethanol.[3]The compound is likely to have low solubility in water.
HexaneAprotic Nonpolar69Good anti-solvent when paired with a more polar solvent like ethyl acetate.[3]The compound is likely to be insoluble in hexane.
ChloroformAprotic Polar61Mentioned as a solvent for the unmethylated analog.[5]Use with caution due to toxicity.
Diethyl EtherAprotic Polar35Mentioned as a solvent for the unmethylated analog.[5]Highly flammable and volatile.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is found to have a significant difference in solubility for the compound at high and low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Formation: Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent is ideal for recrystallization.

  • Dissolution: Dissolve the crude compound in a minimal amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Collect, wash, and dry the crystals as described in the single-solvent protocol.

Mandatory Visualization

Troubleshooting_Crystallization start Start: Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve cool Allow to cool slowly dissolve->cool oiling_out Does the compound oil out? cool->oiling_out crystals_form Do crystals form? filter_dry Filter, wash with cold solvent, and dry crystals_form->filter_dry Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes end Pure Crystals filter_dry->end scratch 1. Scratch flask troubleshoot_no_crystals->scratch seed 2. Add seed crystal scratch->seed cool_further 3. Cool in ice bath seed->cool_further concentrate 4. Concentrate solution cool_further->concentrate add_antisolvent 5. Add anti-solvent concentrate->add_antisolvent add_antisolvent->cool add_more_solvent 1. Add more 'good' solvent troubleshoot_oiling->add_more_solvent slower_cooling 2. Ensure slower cooling add_more_solvent->slower_cooling change_solvent 3. Change solvent system slower_cooling->change_solvent change_solvent->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

References

stability issues of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally stable under recommended storage conditions, which include keeping it in a cool, dark, and dry place.[1] The non-methylated analog, ethyl 3-amino-1H-pyrazole-4-carboxylate, is known to be more stable in acidic conditions and is susceptible to degradation under alkaline conditions.[2]

Q2: What is the primary cause of degradation for this compound in solution?

The primary degradation pathway for this compound in solution is likely hydrolysis of the ethyl ester group, especially under basic (alkaline) conditions. Studies on similar pyrazole ester derivatives have shown rapid hydrolysis in aqueous buffers with a pH of 8.[3][4] This reaction would lead to the formation of the corresponding carboxylic acid and ethanol.

Q3: I am observing a loss of potency or the appearance of unknown peaks in my HPLC analysis. What could be the cause?

This is a common indicator of compound degradation. The appearance of new peaks in your chromatogram suggests the formation of degradation products. The primary suspect is hydrolysis, but other factors such as exposure to light (photodegradation) or elevated temperatures could also contribute.

Q4: What solvents are recommended for preparing solutions of this compound?

The non-methylated analog is soluble in various organic solvents such as ethanol, ether, and chloroform.[2] For aqueous solutions, it is advisable to use buffers with a slightly acidic pH to minimize hydrolysis. The stability in the chosen solvent system should always be experimentally verified.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected loss of compound concentration in solution over a short period. Hydrolysis: The ester group is likely hydrolyzing, especially in neutral to basic aqueous solutions.- Prepare fresh solutions before use.- If possible, use an acidic buffer (pH < 7) for your solution.- Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light.[1]
Appearance of a new, more polar peak in the HPLC chromatogram. Formation of the carboxylic acid degradant: Hydrolysis of the ethyl ester results in the formation of the more polar 3-amino-1-methyl-1H-pyrazole-4-carboxylic acid.- Confirm the identity of the new peak by LC-MS analysis.- If hydrolysis is confirmed, follow the recommendations for preventing it.
Discoloration of the solution upon storage or exposure to light. Photodegradation: The compound may be sensitive to light, leading to the formation of colored degradation products.- Protect solutions from light by using amber vials or covering the container with aluminum foil.- Conduct a photostability study to assess the compound's sensitivity to light.
Inconsistent results in biological assays. Compound instability in assay medium: The pH, temperature, or components of your assay buffer may be causing the compound to degrade during the experiment.- Assess the stability of the compound directly in the assay medium over the time course of the experiment.- Consider preparing a more concentrated stock solution in a stable solvent and diluting it into the assay medium immediately before the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

Objective: To determine the rate and extent of degradation under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • Phosphate buffer, pH 7.4

  • HPLC system with a suitable C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of the compound in ACN (e.g., 1 mg/mL).

  • Prepare three sets of solutions by diluting the stock solution with the following aqueous media:

    • Acidic: 0.1 N HCl

    • Neutral: Phosphate buffer, pH 7.4

    • Basic: 0.1 N NaOH

  • The final concentration of the compound should be suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubate the solutions at a controlled temperature (e.g., 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples before HPLC analysis.

  • Analyze the samples by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.

  • Calculate the percentage of degradation at each time point.

Protocol 2: Photostability Study

Objective: To assess the impact of light exposure on the stability of the compound.

Materials:

  • This compound

  • A suitable solvent (e.g., acetonitrile or a buffered solution where the compound is stable)

  • Clear and amber vials

  • A photostability chamber with controlled light and temperature, or a UV lamp.

Procedure:

  • Prepare a solution of the compound in the chosen solvent.

  • Place the solution in both clear and amber (or foil-wrapped) vials. The amber vial will serve as the dark control.

  • Expose the vials to a controlled light source (e.g., consistent with ICH Q1B guidelines).

  • At various time points, withdraw samples from both the exposed and control vials.

  • Analyze the samples by HPLC to quantify the parent compound.

  • Compare the degradation in the light-exposed sample to the dark control to determine the extent of photodegradation.

Visualizations

Hydrolysis_Pathway parent Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate degradant 3-amino-1-methyl-1H- pyrazole-4-carboxylic acid parent->degradant H₂O (Base/Acid catalysis) ethanol Ethanol parent->ethanol

Caption: Proposed hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in ACN) Dilution Dilute in Stress Conditions (Acid, Base, Neutral, Light, Heat) Stock_Solution->Dilution Incubation Incubate at Defined Time Points & Temperatures Dilution->Incubation Sampling Withdraw Aliquots Incubation->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Processing Calculate % Degradation HPLC_Analysis->Data_Processing

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Optimizing Reaction Conditions for Aminopyrazole Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aminopyrazoles?

A1: The most prevalent methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then cyclizes to yield the aminopyrazole.[1][2]

  • α,β-Unsaturated Nitriles (e.g., 3-alkoxyacrylonitriles): These also undergo condensation and cyclization with hydrazines to form aminopyrazoles.[2]

Q2: What is the primary challenge in synthesizing substituted aminopyrazoles from monosubstituted hydrazines?

A2: The main challenge is the lack of regioselectivity, which leads to the formation of a mixture of N-substituted 3-aminopyrazole and 5-aminopyrazole regioisomers.[1] This occurs because the two nitrogen atoms of the substituted hydrazine have different nucleophilicities, resulting in two possible cyclization pathways.[1]

Q3: How can I control the regioselectivity to favor either the 3-amino or 5-aminopyrazole isomer?

A3: Regioselectivity can be controlled by carefully selecting the reaction conditions to favor either kinetic or thermodynamic control.[1]

  • To favor 5-aminopyrazoles (Thermodynamic Control): Use acidic conditions (e.g., acetic acid in toluene) and higher temperatures (reflux or microwave heating).[1][2]

  • To favor 3-aminopyrazoles (Kinetic Control): Use basic conditions (e.g., sodium ethoxide in ethanol) and low temperatures (e.g., 0°C).[1][2]

Q4: What are common side products in aminopyrazole derivatization?

A4: Besides the undesired regioisomer, other common side products include:

  • Uncyclized Hydrazone Intermediates: Resulting from incomplete cyclization.[1]

  • N-acetylated Amides: Can form when using acetic acid as a solvent at high temperatures.[1]

  • Fused Heterocyclic Systems: 5-Aminopyrazoles can react further to form products like pyrazolo[1,5-a]pyrimidines under harsh conditions.[1]

  • Homocoupled Products: In cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid can be a significant side reaction.[3]

Q5: My Suzuki-Miyaura cross-coupling reaction on an aminopyrazole has a very low yield. What are the potential causes?

A5: Low yields in Suzuki-Miyaura couplings of aminopyrazoles can be due to several factors. Unprotected nitrogen-rich heterocycles can inhibit the palladium catalyst.[4][5] Other potential issues include:

  • Ineffective catalyst or ligand.

  • Inappropriate base or solvent.

  • Low reaction temperature.

  • Dehalogenation of the starting material.[6]

  • Protodeboronation of the boronic acid.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst For cross-coupling reactions, ensure you are using an active catalyst system. If using a Pd(II) precatalyst, ensure it is effectively reduced to Pd(0). Maintain an inert atmosphere (N₂ or Ar) to protect the catalyst.[7] Consider using modern, sterically hindered biaryl phosphine ligands like RuPhos or XPhos for N-arylation.[7]
Suboptimal Reaction Temperature Many derivatization reactions, especially N-arylations, require heating (typically 80-110 °C) to proceed at a reasonable rate.[7] If your reaction is sluggish, consider increasing the temperature or using microwave irradiation to reduce reaction times.[2]
Poor Reagent Solubility Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. If insolubility is an issue, consider alternative solvents. Common solvents for N-arylation include toluene and dioxane.[7]
Inappropriate Base The choice of base is critical. For N-arylations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[7] For controlling regioselectivity in the initial synthesis, the choice between an acid (like AcOH) and a base (like NaOEt) is crucial.[2]
Product is Water Soluble After workup, your product may be in the aqueous layer. It is advisable to check the aqueous layer by TLC or another analytical method before discarding it.[8]
Issue 2: Formation of Multiple Products
Potential Cause Troubleshooting Steps
Mixture of Regioisomers As discussed in the FAQs, this is a common issue when using substituted hydrazines. To obtain a single, pure product, it is best to optimize the reaction for high regioselectivity before scaling up.[1] Run small-scale trials to find the optimal conditions (solvent, catalyst, temperature) for your specific substrates.[1]
N,N'-bis-arylation (e.g., on a piperazine substituent) To favor mono-arylation, use an excess of the amine-containing starting material relative to the aryl halide.[7]
Dehalogenation Side Reaction In Suzuki-Miyaura reactions, bromo and chloro aminopyrazoles can be superior to iodo derivatives as they have a reduced tendency for dehalogenation.[6]
Product Instability Your desired product may not be stable to the acidic or basic conditions used during the workup. Test the stability of your product by taking a small sample of the reaction mixture before workup and treating it with the acid or base you plan to use.[8]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Products are very close on TLC If you have two very close spots on a TLC plate, consider using a different solvent system for column chromatography. Sometimes, a small change in polarity or using a ternary solvent system can improve separation. For Suzuki reactions with close spots, this could indicate the product and a homocoupled byproduct.[3]
Product is an Oil If your product is an oil and difficult to purify by column chromatography, consider converting it to a solid salt by reacting it with an acid (e.g., HCl, H₂SO₄).[9] The resulting salt can often be purified by crystallization.[9]
Contamination with Starting Material If the reaction has not gone to completion, consider driving it further by increasing the reaction time or temperature. Alternatively, during purification, a different solvent system for chromatography may be needed to separate the product from the starting material.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

This protocol is adapted for the synthesis of 5-aminopyrazoles from a β-ketonitrile and a substituted arylhydrazine.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in toluene (to make a 0.2 M solution).

  • Reagent Addition: Add the substituted arylhydrazine (1.1 eq) to the solution.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction progress by TLC until the starting material is consumed. Alternatively, use a microwave reactor at 120-140°C for 10-30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]

Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

This protocol is adapted for the synthesis of 3-aminopyrazoles from a 3-alkoxyacrylonitrile and a substituted alkylhydrazine.[1]

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (to make a 0.5 M solution). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.[1]

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly.[1]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Aminopyrazole

This is a general protocol; optimization of catalyst, ligand, base, and solvent may be required for specific substrates.[4][6]

  • Reaction Setup: To a reaction vessel, add the halogenated aminopyrazole (1.0 eq), the boronic acid or ester (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Solvent Addition: Add the solvent (e.g., a mixture of dioxane and water, 4:1).

  • Degassing: Purge the mixture with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., a pre-catalyst like P1 or P2, 1-1.5 mol%) under the inert atmosphere.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Visualizations

Aminopyrazole_Synthesis_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Start1 β-Ketonitrile or α,β-Unsaturated Nitrile Cond1 Acidic Conditions (e.g., AcOH, Toluene) High Temperature Start1->Cond1 Cond2 Basic Conditions (e.g., NaOEt, EtOH) Low Temperature Start1->Cond2 Start2 Substituted Hydrazine Start2->Cond1 Start2->Cond2 Prod1 5-Aminopyrazole (Thermodynamic Product) Cond1->Prod1 Favors Prod2 3-Aminopyrazole (Kinetic Product) Cond2->Prod2 Favors

Caption: Regioselective synthesis of aminopyrazoles.

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_solutions Potential Solutions Start Low or No Yield Observed Check1 Reaction Conditions? Start->Check1 Check2 Reagent Quality? Start->Check2 Check3 Workup Issue? Start->Check3 Sol1a Increase Temperature Check1->Sol1a Sol1b Change Solvent/Base Check1->Sol1b Sol1c Optimize Catalyst/Ligand Check1->Sol1c Sol2 Use Fresh Reagents Check2->Sol2 Sol3 Check Aqueous Layer for Product Check3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, focusing on methods to avoid and troubleshoot common impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction of ethyl 2-cyano-3-ethoxyacrylate (or a similar 1,3-dicarbonyl equivalent) with methylhydrazine. This one-step reaction forms the pyrazole ring directly.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The most significant impurity is the undesired regioisomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1] This forms because methylhydrazine is an unsymmetrical nucleophile, and cyclization can occur in two different ways. Other potential impurities include unreacted starting materials and byproducts from the decomposition of methylhydrazine, which can sometimes cause coloration in the reaction mixture.

Q3: How can I detect the presence of the undesired regioisomer?

A3: The most effective method for detecting and quantifying the regioisomeric impurity is through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the protons, particularly the N-methyl group and the amino group protons, will be distinct for each isomer.[2] High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers. Thin-Layer Chromatography (TLC) is useful for monitoring the reaction progress and getting a qualitative indication of multiple products.

Q4: Is it possible to synthesize the target molecule by first making ethyl 3-amino-1H-pyrazole-4-carboxylate and then methylating it?

A4: While possible, this route is also prone to impurity formation. N-alkylation of 3-aminopyrazoles can result in a mixture of products, including methylation at both ring nitrogens and potentially at the exocyclic amino group, making purification complex. Therefore, the direct synthesis approach using methylhydrazine is often preferred if the regioselectivity can be controlled.

Troubleshooting Guides

Issue: Presence of an Undesired Regioisomer

Symptoms:

  • NMR spectrum shows two distinct sets of peaks, indicating a mixture of isomers. For example, two different signals for the N-methyl protons.

  • HPLC analysis shows two closely eluting peaks with the same mass.

  • Difficulty in purifying the final product to a single component by simple crystallization.

Root Cause Analysis and Solutions:

The formation of two regioisomers, this compound (desired) and ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (impurity), is a common challenge when using methylhydrazine.[1] The reaction's regioselectivity is influenced by several factors, primarily the solvent and the electronic properties of the reactants.

Solutions:

  • Optimize the Solvent System: The choice of solvent has a dramatic impact on the isomeric ratio. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of the desired 3-amino-1-methyl isomer over the 5-amino isomer.[1] These solvents are believed to influence the reaction pathway through their hydrogen-bonding properties.

  • Purification by Column Chromatography: If a mixture of isomers is formed, separation can be achieved using silica gel column chromatography.[2] A gradient elution system, for example, starting with a non-polar solvent like dichloromethane and gradually increasing the polarity with methanol, can effectively separate the two isomers.[2]

  • Fractional Crystallization: In some cases, careful fractional crystallization may be employed to enrich the desired isomer. This is highly dependent on the specific crystallization behavior of the isomeric mixture and may require screening various solvents.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

The following table demonstrates the significant influence of the reaction solvent on the ratio of regioisomers formed during the reaction of a 1,3-dicarbonyl compound with methylhydrazine. While this data is for a closely related synthesis, it illustrates a principle that is directly applicable to the synthesis of this compound.

1,3-Dicarbonyl PrecursorSolventRegioisomeric Ratio (3-amino-1-methyl : 5-amino-1-methyl)Reference
1-Phenyl-1,3-butanedioneEthanol~1:1
1-Phenyl-1,3-butanedione2,2,2-Trifluoroethanol (TFE)>95:5
1-Phenyl-1,3-butanedione1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1

This data is representative of the expected trend. Actual ratios may vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

This protocol is optimized for high regioselectivity by using a fluorinated alcohol as the solvent.[1]

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) in HFIP (approx. 5-10 mL per gram of starting material).

  • Slowly add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by silica gel column chromatography or crystallization to obtain pure this compound.

Protocol 2: Purification of Regioisomers by Column Chromatography

Materials:

  • Crude product containing a mixture of regioisomers

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Prepare a silica gel column using a slurry of silica in dichloromethane.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with 100% dichloromethane.

  • Gradually increase the polarity of the eluent by adding methanol (e.g., a gradient from 0% to 5% methanol in dichloromethane).[2]

  • Collect fractions and analyze them by TLC to identify the separated isomers.

  • Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.

Visualizations

G Synthesis Pathway and Impurity Formation cluster_reactants Reactants cluster_products Products Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Methylhydrazine Methylhydrazine Intermediate Intermediate Methylhydrazine->Intermediate Desired_Product Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate (Desired Product) Undesired_Isomer Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate (Regioisomeric Impurity) Intermediate->Desired_Product Pathway A (Favored in HFIP) Intermediate->Undesired_Isomer Pathway B (Competitive in Ethanol)

Caption: Reaction pathway for the synthesis of this compound.

G Troubleshooting Workflow: Regioisomer Formation Check_Purity Analyze crude product (NMR, HPLC) Pure_Product Product is pure Check_Purity->Pure_Product Single Isomer Impure_Product Regioisomers detected Check_Purity->Impure_Product Isomer Mixture End Pure Product Isolated Pure_Product->End Optimize_Solvent Change solvent to HFIP or TFE for next synthesis Impure_Product->Optimize_Solvent Column_Chromatography Purify by column chromatography (e.g., DCM/MeOH gradient) Impure_Product->Column_Chromatography Column_Chromatography->End

Caption: Troubleshooting workflow for the issue of regioisomer formation.

G General Experimental Workflow Step2 2. Add methylhydrazine Step3 3. Stir at room temperature and monitor by TLC Step4 4. Work-up: Evaporate solvent, extract with ethyl acetate, wash Step5 5. Dry and concentrate to get crude product Step6 6. Purify by column chromatography or crystallization Step7 7. Characterize final product (NMR, MS, HPLC)

Caption: A general experimental workflow for the regioselective synthesis.

References

Technical Support Center: Production of Ethyl 3-Amino-1-Methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

The most prevalent and scalable synthesis involves a two-step process. The first step is the condensation of ethyl acetoacetate with an appropriate reagent, followed by cyclization with methylhydrazine. A common starting material is ethyl 2-cyano-3-ethoxyacrylate, which reacts with methylhydrazine in a suitable solvent like ethanol.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are the handling of methylhydrazine, which is toxic and potentially carcinogenic, and the management of the reaction exotherm, particularly during the cyclization step. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The reaction should be conducted in a well-ventilated area or a fume hood. For larger scales, a thorough risk assessment and potentially a Hazard and Operability (HAZOP) study are recommended.

Q3: How does the scale of the reaction impact the yield and purity of the final product?

Transitioning from laboratory to pilot or industrial scale can affect both yield and purity. Heat and mass transfer limitations at larger scales can lead to localized temperature increases, potentially promoting the formation of side products and impurities. Slower reagent addition rates and efficient cooling are crucial to maintain optimal reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like HPLC or TLC. Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for impurity formation.
Suboptimal solvent choice.Screen different solvents. While ethanol is commonly used, other alcohols or aprotic solvents might offer better solubility for reactants and intermediates, leading to improved yields.
Loss of product during workup and isolation.Optimize the extraction and crystallization procedures. Ensure the pH is appropriate during aqueous washes to minimize product solubility in the aqueous phase. Select an optimal solvent for crystallization to maximize recovery.
Formation of Regioisomeric Impurity (ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) Lack of regioselectivity in the reaction with methylhydrazine.The nucleophilicity of the two nitrogen atoms in methylhydrazine can lead to the formation of the undesired 5-amino isomer. Controlling the reaction temperature and the rate of methylhydrazine addition is critical. Some studies suggest that the use of a two-phase system with a weak base can improve regioselectivity at scale.[1]
Reaction conditions favoring the formation of the undesired isomer.Explore the use of different solvents or the addition of a catalyst that can direct the reaction towards the desired 3-amino isomer.
Poor Product Quality (Discoloration, Presence of Unknown Impurities) Thermal degradation of the product or intermediates.Avoid excessive temperatures and prolonged reaction times. Ensure efficient cooling and stirring to prevent localized overheating.
Side reactions due to reactive starting materials or intermediates.Ensure the quality of starting materials. Analyze for and remove any reactive impurities before starting the synthesis. Consider the use of a milder base or catalyst if side reactions are suspected.
Inefficient purification.Develop a robust purification method. This may involve recrystallization from different solvent systems, column chromatography (for smaller scales), or treatment with activated carbon to remove colored impurities.
Difficulties in Product Isolation and Filtration Fine particle size of the crystalline product.Optimize the crystallization process to obtain larger crystals. This can be achieved by controlling the cooling rate, the solvent system, and the agitation speed. The use of seeding might also be beneficial.
Product oiling out during crystallization.Ensure the chosen crystallization solvent has appropriate solubility characteristics for the product over the desired temperature range. The presence of impurities can sometimes inhibit crystallization; in such cases, an initial purification step might be necessary.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Solvent Volume 100-200 mL10-20 L1000-2000 L
Reagent Addition Time 15-30 minutes1-2 hours4-8 hours
Typical Yield 85-95%80-90%75-85%
Typical Purity (before final purification) >98%95-98%90-95%

Experimental Protocols

Key Experiment: Synthesis of this compound (Pilot Scale)

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 kg, 5.91 mol)

  • Methylhydrazine (0.28 kg, 6.08 mol)

  • Ethanol (10 L)

Procedure:

  • Charge a 20 L reactor with ethyl 2-cyano-3-ethoxyacrylate and ethanol.

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Cool the solution to 10-15 °C.

  • Slowly add methylhydrazine to the reactor over a period of 1-2 hours, maintaining the internal temperature below 25 °C. The addition is exothermic and requires careful monitoring and control.

  • After the addition is complete, slowly warm the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 0-5 °C and stir for 2-4 hours to allow for product crystallization.

  • Filter the solid product and wash with cold ethanol (2 x 1 L).

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Ethyl_2_cyano_3_ethoxyacrylate Ethyl 2-cyano-3-ethoxyacrylate Condensation_Cyclization Condensation & Cyclization Ethyl_2_cyano_3_ethoxyacrylate->Condensation_Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Condensation_Cyclization Product Ethyl 3-amino-1-methyl-1H- pyrazole-4-carboxylate Condensation_Cyclization->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (HPLC/TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes complete Reaction Complete incomplete->complete No extend_time->check_reaction check_impurities Analyze Impurity Profile (HPLC-MS) complete->check_impurities regioisomer Regioisomer Present? check_impurities->regioisomer optimize_conditions Optimize Temperature and Reagent Addition Rate regioisomer->optimize_conditions Yes other_impurities Other Impurities regioisomer->other_impurities No end Problem Resolved optimize_conditions->end optimize_workup Optimize Workup and Purification other_impurities->optimize_workup Yes other_impurities->end No optimize_workup->end

Caption: Troubleshooting workflow for low yield or purity issues.

Scale_Up_Parameters cluster_impact Impacts parameters Key Scale-Up Parameters Heat Transfer Mass Transfer Reagent Addition Rate Mixing Efficiency Crystallization Control yield Yield parameters:f2->yield parameters:f4->yield parameters:f5->yield purity Purity parameters:f1->purity parameters:f2->purity parameters:f3->purity parameters:f4->purity parameters:f5->purity safety Safety parameters:f1->safety parameters:f3->safety cycle_time Cycle Time parameters:f1->cycle_time parameters:f3->cycle_time

Caption: Logical relationships of key scale-up parameters and their impacts.

References

Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The focus is on the safe management of exothermic reactions, particularly in the context of the widely used Knorr pyrazole synthesis and related methods involving hydrazine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during pyrazole synthesis, offering potential causes and actionable solutions to ensure experimental safety and success.

Problem/Observation Potential Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase ("runaway reaction") during hydrazine addition. 1. Reagent addition is too fast: The rate of heat generation exceeds the cooling system's capacity.[1][2] 2. Inadequate cooling: The cooling bath temperature is too high, or there is poor heat transfer. 3. High reactant concentration: More concentrated reactants can lead to a faster, more intense exotherm.1. Immediately stop reagent addition. 2. Ensure the cooling bath is at the target temperature and functioning correctly. Consider using a larger cooling bath or a more efficient cooling medium. 3. Increase stirring speed to improve heat dissipation throughout the reaction mixture. 4. If the temperature continues to rise, prepare for emergency quenching by adding a pre-chilled, inert solvent.
Localized boiling or fuming at the point of hydrazine addition. Poor mixing: Inadequate stirring is causing localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.1. Increase the stirring rate to ensure rapid dispersion of the added reagent. 2. Position the addition funnel or pump outlet so that the reagent is added to a vigorously stirred area of the reaction mixture, not just the surface.
Reaction temperature does not increase upon hydrazine addition. 1. Low reactant quality: The hydrazine or 1,3-dicarbonyl compound may have degraded. 2. Incorrect pH: The reaction may require an acid catalyst to initiate, which may be missing or insufficient.1. Verify the purity and activity of the starting materials. 2. Check the experimental protocol to confirm if a catalytic amount of acid (e.g., acetic acid) is required.[3]
Product yield is low, and significant side products are observed. Poor temperature control: An initial exothermic event, even if brought under control, may have led to the formation of by-products due to the high temperature.1. Refine the temperature control strategy. Use a slower addition rate for the hydrazine and maintain a lower cooling bath temperature. 2. Monitor the reaction progress closely using TLC or another appropriate technique to ensure the reaction is proceeding cleanly at the desired temperature.
Difficulty in scaling up the reaction safely. Heat transfer limitations: The surface-area-to-volume ratio decreases as the reaction scale increases, making heat removal less efficient.1. Do not scale up by simply multiplying all reagent quantities. A thorough risk assessment is necessary.[1] 2. Consider a semi-batch process where one reagent is added over a longer period to control the rate of heat generation. 3. For large-scale synthesis, consider using a continuous flow reactor, which offers superior heat transfer and safety for highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction of hydrazine with 1,3-dicarbonyl compounds exothermic?

A1: The reaction is a condensation reaction that forms a stable aromatic pyrazole ring and water. The formation of these stable products releases a significant amount of energy in the form of heat. Hydrazine itself is a high-energy compound, which contributes to the overall exothermicity of the reaction.

Q2: What is the safest way to add hydrazine hydrate to the reaction mixture?

A2: The safest method is to add the hydrazine hydrate dropwise or via a syringe pump to a well-stirred, pre-cooled solution of the 1,3-dicarbonyl compound. This controlled addition ensures that the heat generated can be effectively managed by the cooling system, preventing a dangerous temperature spike.

Q3: What personal protective equipment (PPE) should be worn when working with hydrazine?

A3: Due to the high toxicity and corrosivity of hydrazine, comprehensive PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, a face shield, and gloves (nitrile or neoprene are recommended). All manipulations should be performed within a certified chemical fume hood.[4][5][6]

Q4: How does solvent choice impact the management of the exotherm?

A4: The solvent plays a crucial role in heat management. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, the solvent's boiling point sets an upper limit on the reaction temperature under atmospheric pressure. Solvents like ethanol or methanol are commonly used. It is important to choose a solvent in which the reactants are soluble to ensure a homogeneous reaction and prevent localized hot spots.[7]

Q5: What are the key considerations for cooling an exothermic pyrazole synthesis?

A5: Key considerations include:

  • Cooling bath temperature: It should be low enough to effectively dissipate the heat generated. An ice bath (0 °C) or an ice/salt bath (for lower temperatures) is common.

  • Heat transfer: Ensure the reaction flask is adequately immersed in the cooling bath and that the stirring is efficient to promote heat transfer from the reaction mixture to the bath.

  • Monitoring: The internal temperature of the reaction must be monitored continuously with a thermometer or thermocouple. Do not rely on the bath temperature alone.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Controlled Exotherm)

This protocol is adapted from a procedure known to be exothermic and includes explicit steps for temperature control.[8]

Materials:

  • Hydrazine sulfate (0.50 mol)

  • 10% Sodium hydroxide solution

  • Acetylacetone (0.50 mol)

  • Ether

  • Anhydrous potassium carbonate

  • 1 L round-bottomed flask with a stirrer, thermometer, and addition funnel

  • Ice bath

Procedure:

  • In the 1 L round-bottomed flask, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

  • Immerse the flask in an ice bath and begin stirring. Cool the mixture until the internal temperature reaches 15 °C.

  • Add 50 g (0.50 mole) of acetylacetone to the addition funnel.

  • Crucial Step: Add the acetylacetone dropwise to the stirred, cooled hydrazine solution. Monitor the internal thermometer closely and adjust the addition rate to maintain the temperature at approximately 15 °C. This addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour, ensuring the temperature remains at 15 °C.

  • Proceed with the work-up by diluting with water, extracting with ether, and drying the organic phase.

Visualizations

Logical Workflow for Managing an Exothermic Event

ExothermManagement Start Start Hydrazine Addition Monitor Continuously Monitor Internal Temperature Start->Monitor TempCheck Is Temperature Rise Rapid and Uncontrolled? Monitor->TempCheck TempCheck->Monitor No StopAddition STOP ADDITION IMMEDIATELY TempCheck->StopAddition Yes CheckCooling Verify Cooling System (Bath Temp, Stirring) StopAddition->CheckCooling Quench Prepare for Emergency Quench CheckCooling->Quench Stable Temperature is Stable Quench->Stable If Stabilized Continue Resume Slow Addition with Caution Stable->Continue Continue->Monitor ExothermFactors cluster_params Process Parameters cluster_equipment Equipment & Setup center Exothermic Reaction Control AdditionRate Reagent Addition Rate center->AdditionRate Concentration Reactant Concentration center->Concentration Temperature Reaction Temperature center->Temperature Cooling Cooling System Efficiency center->Cooling Stirring Mixing & Agitation center->Stirring Vessel Reactor Scale & Heat Transfer center->Vessel

References

characterization of unexpected byproducts in aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminopyrazole reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during aminopyrazole synthesis, focusing on the formation of unexpected byproducts.

Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is a frequent challenge when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be adjusted to favor one product over the other by leveraging kinetic versus thermodynamic control.[1][2]

  • Question: How can I selectively synthesize the 5-aminopyrazole isomer? Answer: To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures. These conditions allow for the equilibration of initial Michael adducts, leading to the most stable product.[1][2] A recommended method is refluxing the reactants in a solvent like ethanol or toluene with a catalytic amount of acetic acid.[1] Microwave irradiation can also be employed to shorten reaction times while favoring the thermodynamic product.[3]

  • Question: How can I selectively synthesize the 3-aminopyrazole isomer? Answer: The 3-aminopyrazole is typically the kinetically favored product. Its formation is promoted by using a strong base, such as sodium ethoxide, in a polar aprotic solvent at low temperatures (e.g., 0°C).[2][3] These conditions facilitate rapid, irreversible cyclization of the initial, kinetically preferred adduct.

  • Question: What is the best approach if I'm still getting a mixture of isomers? Answer: The most effective strategy is to optimize the reaction for high regioselectivity before scaling up.[1] Run small-scale trials to fine-tune the solvent, catalyst, and temperature for your specific substrates.[1] If separation is unavoidable, it can be challenging due to the structural similarity of the isomers.[1] Advanced chromatographic techniques or derivatization may be necessary.

Issue 2: The reaction is incomplete, and I'm isolating uncyclized hydrazone intermediates.

This issue arises when the cyclization step is not favored or the starting materials are not sufficiently reactive under the chosen conditions.[1]

  • Question: How can I drive the reaction to completion? Answer: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) can facilitate the final cyclization and aromatization steps.[1] The addition of a catalytic amount of acid, such as acetic acid, can also promote cyclization. Ensure that the reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is fully consumed.

Issue 3: I've identified an unexpected N-acetylated aminopyrazole byproduct.

This byproduct can form when using acetic acid as a solvent at high temperatures. The aminopyrazole product can react with the solvent to form an N-acetylated amide.[1]

  • Question: How can I prevent the formation of N-acetylated byproducts? Answer: If N-acetylation is a problem, consider using a different solvent that is inert under the reaction conditions, such as ethanol or toluene. If acetic acid is necessary as a catalyst, use it in catalytic amounts rather than as the solvent.

Issue 4: My reaction is forming fused heterocyclic byproducts, such as pyrazolo[1,5-a]pyrimidines.

5-Aminopyrazoles are versatile binucleophiles and can undergo further reactions with starting materials or intermediates, especially under harsh conditions, to form fused systems like pyrazolo[1,5-a]pyrimidines.[1]

  • Question: How can I minimize the formation of these fused byproducts? Answer: To reduce the formation of fused byproducts, it is important to control the reaction stoichiometry and temperature. Use of a minimal excess of the reacting partner and avoiding unnecessarily high temperatures or prolonged reaction times can help. If the desired aminopyrazole is isolated first, subsequent reactions can be performed under more controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most widely used methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two main classes of starting materials are:

  • β-Ketonitriles: These react with hydrazines to form an intermediate hydrazone, which then cyclizes to yield the aminopyrazole. This is one of the most common approaches.[1][4]

  • α,β-Unsaturated Nitriles: These compounds, particularly those with a leaving group at the β-position, also react with hydrazines to form aminopyrazoles.[3]

Q2: What are the typical unexpected byproducts I should be aware of in aminopyrazole synthesis?

A2: Besides the common regioisomeric mixtures, other unexpected byproducts can include:

  • Uncyclized Hydrazone Intermediates: Resulting from incomplete cyclization.[1]

  • N-Acetylated Aminopyrazoles: Formed when using acetic acid as a solvent at high temperatures.[1]

  • Fused Heterocyclic Systems: Such as pyrazolo[1,5-a]pyrimidines, which can arise from subsequent reactions of the aminopyrazole product.[1]

  • Pyrazoloazepines: These have been observed as unexpected byproducts in the Clauson-Kaas reaction of 5-aminopyrazoles with 2,5-dimethoxytetrahydrofuran.[5]

Q3: How can I confirm the regiochemistry of my aminopyrazole product?

A3: Determining the correct isomer is crucial. While routine 1H NMR and mass spectrometry are essential first steps, unambiguous structure determination often requires more advanced techniques. 2D NMR experiments, such as 1H-15N HMBC, are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]

Q4: Are there specific reaction conditions to favor the formation of one regioisomer over the other?

A4: Yes, the regioselectivity can be controlled by the choice of reaction conditions.

  • For 5-aminopyrazoles (Thermodynamic Product): Neutral or acidic conditions at elevated temperatures (e.g., refluxing in ethanol with catalytic acetic acid) are preferred.[1]

  • For 3-aminopyrazoles (Kinetic Product): Basic conditions at lower temperatures (e.g., sodium ethoxide in ethanol at 0°C) favor the kinetic product.[3]

Data Presentation

Table 1: Regioselectivity in the Reaction of 3-Methoxyacrylonitrile with Phenylhydrazine under Different Conditions

EntrySolventCatalyst/BaseTemperatureProduct Ratio (5-amino : 3-amino)Yield (%)
1TolueneAcetic AcidMicrowave (120°C)>95 : 590
2EthanolSodium EthoxideMicrowave (80°C)15 : 8585

Data adapted from Bagley et al. and other sources demonstrating regiodivergent synthesis.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole (Thermodynamic Control)

This protocol is adapted for the selective synthesis of the 5-aminopyrazole isomer.

  • Reaction Setup: To a solution of a β-ketonitrile (1.0 eq) in toluene (0.2 M), add phenylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, the reaction can be performed in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.[1]

Protocol 2: Synthesis of 3-Amino-1-methyl-1H-pyrazole (Kinetic Control)

This protocol is designed for the selective synthesis of the 3-aminopyrazole isomer.

  • Reaction Setup: Dissolve an appropriate α,β-unsaturated nitrile (1.0 eq) in ethanol (0.5 M) and cool the solution to 0°C in an ice bath.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the cooled solution.

  • Hydrazine Addition: Add methylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product promptly, as some 3-amino isomers can be less stable than their 5-amino counterparts.[1]

Visualizations

reaction_mechanism cluster_thermo Thermodynamic Control (Acidic/Neutral, High Temp) cluster_kinetic Kinetic Control (Basic, Low Temp) beta_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Condensation hydrazone_kinetic Hydrazone Intermediate beta_ketonitrile->hydrazone_kinetic Condensation hydrazine Substituted Hydrazine hydrazine->hydrazone hydrazine->hydrazone_kinetic amino_5 5-Aminopyrazole (Thermodynamic) hydrazone->amino_5 Cyclization amino_3 3-Aminopyrazole (Kinetic) hydrazone_kinetic->amino_3 Cyclization troubleshooting_workflow start Unexpected Byproduct Detected identification Characterize Byproduct (NMR, MS, etc.) start->identification is_regioisomer Is it a regioisomer? identification->is_regioisomer is_acetylated Is it an N-acetylated product? is_regioisomer->is_acetylated No adjust_conditions Adjust Reaction Conditions: - Temperature - Catalyst/Base - Solvent is_regioisomer->adjust_conditions Yes is_fused Is it a fused heterocycle? is_acetylated->is_fused No change_solvent Change Solvent (e.g., from Acetic Acid) is_acetylated->change_solvent Yes is_other Other unexpected byproduct? is_fused->is_other No control_stoichiometry Control Stoichiometry and Temperature is_fused->control_stoichiometry Yes literature_search Consult Literature for Similar Byproducts is_other->literature_search Yes

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data to aid in the structural confirmation of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. By presenting key spectroscopic data alongside that of a potential isomer and a related precursor, this document offers a practical resource for unambiguous structural elucidation.

The correct identification of isomers is critical in drug development, as different isomers can exhibit varied pharmacological and toxicological profiles. This guide focuses on distinguishing the target compound, this compound, from its plausible isomer, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, and its structural analog, ethyl 3-amino-1H-pyrazole-4-carboxylate.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the target compound and its related structures.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundPyrazole-HN-CH₃O-CH₂-CH₃ (quartet)O-CH₂-CH₃ (triplet)NH₂ (broad singlet)Solvent
This compound (Predicted)~7.5-7.8 (s)~3.6 (s)~4.2 (q)~1.3 (t)~5.0-6.0CDCl₃
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate7.46 (s)3.65 (s)4.18 (q)1.29 (t)4.22 (s)DMSO-d₆
Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]7.89 (s)N/A4.20 (q)1.32 (t)~5.5-6.5DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])

CompoundC=OPyrazole C3Pyrazole C4Pyrazole C5N-CH₃O-CH₂O-CH₃Solvent
This compound~165~155~95~140~35~59~14CDCl₃
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[2]164.8152.191.8140.934.658.914.7CDCl₃
Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]164.5155.095.8138.1N/A58.814.8DMSO-d₆

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound[3]169124140, 98, 71
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate[2][4]169123141, 124, 96, 68
Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]155109127, 82, 55

Table 4: FTIR Spectroscopic Data (Wavenumber, cm⁻¹)

CompoundN-H StretchC=O StretchC=N StretchC-O Stretch
This compound~3400-3200~1680~1620~1250
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate3480, 336016931615~1240
Ethyl 3-amino-1H-pyrazole-4-carboxylate[1]3417, 33001710~1630~1260

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are commonly used.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Technique: Electrospray Ionization (ESI) or Electron Impact (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition:

    • ESI: Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min. Acquire the spectrum in positive ion mode.

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph. Use a standard electron energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR Spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

cluster_synthesis Synthesis & Purification cluster_confirmation Structure Confirmation synthesis Synthesis of Pyrazole Derivative purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Preliminary Structure ms Mass Spectrometry (EI or ESI) purification->ms Molecular Weight ir FTIR Spectroscopy purification->ir Functional Groups data_analysis Data Analysis & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

References

A Comparative Guide to Analytical Standards for Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of analytical standards are paramount for accurate quantification, impurity profiling, and ensuring the integrity of experimental results. This guide provides a comparative overview of analytical standards for Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 21230-43-3), a key heterocyclic building block in synthetic chemistry.

While certified reference materials for this compound are not widely listed by major commercial suppliers, this guide will also draw comparisons with its close analogue, Ethyl 3-amino-1H-pyrazole-4-carboxylate (CAS No. 6994-25-8), for which several commercial-grade standards are available. Understanding the specifications of this related compound provides a valuable benchmark for qualifying in-house or custom-synthesized standards of the target molecule.

Data Presentation: Comparison of Analytical Specifications

The selection of an appropriate analytical standard depends on its intended application. A high-purity reference material is crucial for quantitative analysis (e.g., as a calibrant in HPLC), while a well-characterized material may suffice for identity confirmation. The table below summarizes the physicochemical properties of the target compound and compares the typical specifications of commercially available standards for its non-methylated analogue.

ParameterThis compoundEthyl 3-amino-1H-pyrazole-4-carboxylate (Alternative)
CAS Number 21230-43-3[1]6994-25-8[2][3][4]
Molecular Formula C₇H₁₁N₃O₂[1][5]C₆H₉N₃O₂[2][6]
Molecular Weight 169.18 g/mol [1]155.15 g/mol [6]
Typical Purity (Assay) Custom synthesis required; purity to be determined.≥98% (GC/HPLC), ≥98.5% (GC)[2]
Physical Form Expected to be a powder/solid.Powder or crystals[2]
Melting Point Not available.102.0-109.0 °C[2], 105-107 °C
Identification Method NMR, Mass Spectrometry, FTIR.Conforms to FTIR structure[2], NMR[6], Mass Spec[6]
Commercial Suppliers Primarily custom synthesis providers.Sigma-Aldrich, Thermo Scientific[2], Ambeed[7]
Storage Temperature Recommended: 2-8°C, sealed in dry, dark place.[1]Room temperature.[8]

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate characterization of a reference standard. Below are representative protocols for purity determination by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are based on standard practices for small organic molecules and should be validated for specific laboratory conditions.

Protocol 1: Purity Determination by HPLC-UV

This method outlines a typical reversed-phase HPLC procedure for assessing the purity of pyrazole-carboxylate derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: Accurately weigh ~10 mg of the analytical standard and dissolve in 10 mL of Acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

3. Data Analysis:

  • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure of the analytical standard.

1. Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated Solvent: DMSO-d₆ or CDCl₃.

  • Internal Standard (optional): Tetramethylsilane (TMS) at 0.00 ppm.

2. Sample Preparation:

  • Dissolve 5-10 mg of the standard in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Ensure the sample is fully dissolved before analysis.

3. Data Acquisition:

  • Acquire a one-dimensional proton (¹H) NMR spectrum according to the instrument's standard procedures.

  • Typical parameters include a 30-degree pulse angle, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.

4. Spectral Interpretation:

  • The resulting spectrum should be compared against a known reference spectrum or theoretical chemical shifts.

  • For This compound , the expected signals would include:

    • A triplet and a quartet corresponding to the ethyl ester group (CH₃ and OCH₂).

    • A singlet for the N-methyl group (N-CH₃).

    • A singlet for the pyrazole ring proton (C-H).

    • A broad singlet for the amino group protons (-NH₂).

  • The integration of these peaks should correspond to the number of protons in each group.

Visualizations: Workflows and Logical Diagrams

Workflow for Analytical Standard Qualification

This diagram illustrates a standard workflow for the qualification of a new batch of analytical reference material, ensuring it meets the required quality attributes before use in assays.

cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Strength cluster_3 Phase 4: Final Disposition A Receive New Batch of Standard B Physical Characterization (Appearance, Color) A->B C Solubility Testing B->C D ¹H NMR Spectroscopy C->D E Mass Spectrometry (MS) D->E F FTIR Spectroscopy E->F G Confirm Structure F->G H Purity by HPLC/UPLC (Area % Method) G->H I Water Content (Karl Fischer) H->I J Residual Solvents (GC) I->J K Assay Calculation J->K L Review All Data K->L M Passes Specs? L->M N Release for Use M->N Yes O Reject Batch M->O No A Starting Materials (e.g., Hydrazine derivative + β-ketoester) B Cyclocondensation Reaction A->B C Ethyl 3-amino-1-methyl-1H -pyrazole-4-carboxylate (Intermediate Product) B->C D Further Functionalization (e.g., Amidation, Coupling) C->D E Active Pharmaceutical Ingredient (API) (Final Product) D->E A What is the intended use? B Quantitative Analysis (e.g., HPLC Assay) A->B Quantitative C Qualitative Analysis (e.g., Identity Confirmation) A->C Qualitative D Is a Certified Reference Material (CRM) available? B->D G Use commercial grade (>98% purity). Confirm identity via NMR/MS. C->G Standard is commercially available H Synthesize and characterize in-house. Confirm structure rigorously. C->H Standard is NOT commercially available E Use Certified Standard (Primary Standard) D->E Yes F Use well-characterized 'in-house' or commercial standard. Qualify against primary standard if possible. D->F No

References

comparative analysis of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for obtaining ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a key building block in pharmaceutical and agrochemical research. The methods discussed are a direct, one-pot synthesis and a two-step approach involving the synthesis of an intermediate followed by N-methylation. This comparison includes detailed experimental protocols, quantitative data analysis, and a discussion of the advantages and disadvantages of each route.

Method 1: Direct One-Pot Synthesis

The direct synthesis approach involves the cyclocondensation of a suitable acyclic precursor with methylhydrazine. A common starting material for this reaction is ethyl 2-cyano-3-ethoxyacrylate or a related β-enamino nitrile. The reaction of such precursors with monosubstituted hydrazines can, however, lead to the formation of regioisomers.

Experimental Protocol:

A representative protocol for a direct synthesis, adapted from the synthesis of a structurally similar compound, is as follows:

A mixture of ethyl 2-(phenylamino)-2-cyano-1-(methylthio)ethene-1-carboxylate (2.67 g, 10 mmol) and methylhydrazine (0.590 mL, 11 mmol) is heated in a sealed tube at 80°C for 1.5 hours. After cooling to room temperature, water (10 mL) is added, leading to the precipitation of a solid. Thin-layer chromatography (TLC) analysis of the crude product typically reveals the presence of two regioisomers, the desired ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate and the corresponding 5-amino-1-methyl isomer. The isomers can be separated by column chromatography on silica gel.[1]

It is important to note that the reaction of ethyl ethoxymethylenecyanoacetate with methylhydrazine has been reported to primarily yield the regioisomeric ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

Method 2: Two-Step Synthesis via N-Methylation

This approach involves the initial synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, followed by a separate N-methylation step. This method offers the advantage of starting with a readily accessible, non-methylated pyrazole, but the methylation step can also present challenges in regioselectivity.

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

To a reaction vessel containing water (600 mL) at 15-20°C, ethyl 2-cyano-3-morpholinoacrylate (250 g, 1.19 mol) is added. Hydrazine hydrate (80% technical grade, 74 g, 1.18 mol) is then added under stirring. The reaction mixture is stirred at 15-20°C for one hour, then at 25-30°C for three hours, and finally at 40-45°C for two hours. After completion, the reaction mass is cooled to 25-30°C and then chilled to 0-5°C. The resulting solid product is filtered and washed with chilled water to yield ethyl 3-amino-1H-pyrazole-4-carboxylate. The product is dried at 50-55°C. This procedure has been reported to yield 170 g (92.14%) of the desired product.

Step 2: N-Methylation of Ethyl 3-amino-1H-pyrazole-4-carboxylate

A general procedure for the N-alkylation of a similar pyrazole is as follows: To a solution of the pyrazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base like potassium carbonate (1.5-2.0 equivalents) is added, and the mixture is stirred for 15-30 minutes at room temperature. A methylating agent, such as methyl iodide or dimethyl sulfate (1.0-1.2 equivalents), is then added dropwise. The reaction is stirred for several hours at room temperature or with gentle heating. Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, which is often a mixture of the N1 and N2 methylated isomers, requires purification by column chromatography.[2] The N-alkylation of asymmetrically substituted pyrazoles is known to often produce a mixture of regioisomers. For instance, the methylation of a similar pyrazole system with methyl iodide resulted in an inseparable 1:5 mixture of regioisomers with a total yield of 74%.[2]

Comparative Data

ParameterMethod 1: Direct SynthesisMethod 2: Two-Step Synthesis (Methylation)
Starting Materials Ethyl 2-cyano-3-ethoxyacrylate (or similar), MethylhydrazineEthyl 2-cyano-3-morpholinoacrylate, Hydrazine hydrate, Methylating agent (e.g., CH₃I)
Number of Steps 12
Reported Yield Variable, often a mixture of isomers. e.g., 70% of the desired 3-amino-1-methyl isomer in a related synthesis[1]Step 1: ~92%[3]. Step 2: Variable, often a mixture of isomers. e.g., 74% total yield of mixed isomers in a related system[2]
Regioselectivity Often poor, yielding a mixture of 3-amino-1-methyl and 5-amino-1-methyl isomers that require separation.Can be problematic, yielding a mixture of N1 and N2 methylated products requiring separation.
Purification Column chromatography is typically required to separate regioisomers.Column chromatography is often necessary to separate the desired N1-methylated product from the N2-methylated isomer and any unreacted starting material.
Overall Efficiency Potentially more atom-economical if the desired isomer can be isolated in good yield.Can be less efficient due to the additional step and potential for yield loss during methylation and purification.

Logical Workflow of Synthesis Method Comparison

SynthesisComparison cluster_method1 Direct Synthesis Details cluster_method2 Two-Step Synthesis Details start Target Molecule: This compound method1 Method 1: Direct One-Pot Synthesis start->method1 method2 Method 2: Two-Step Synthesis start->method2 m1_start Starting Materials: Ethyl 2-cyano-3-ethoxyacrylate + Methylhydrazine m2_step1_start Starting Materials: Ethyl 2-cyano-3-morpholinoacrylate + Hydrazine Hydrate m1_reaction One-Pot Cyclocondensation m1_start->m1_reaction m1_product Mixture of Regioisomers: 3-amino-1-methyl and 5-amino-1-methyl m1_reaction->m1_product m1_purification Purification: Column Chromatography m1_product->m1_purification m1_final Isolated Product m1_purification->m1_final m2_step1_reaction Step 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate m2_step1_start->m2_step1_reaction m2_intermediate Intermediate Product m2_step1_reaction->m2_intermediate m2_step2_reaction Step 2: N-Methylation (e.g., with CH3I, Base) m2_intermediate->m2_step2_reaction m2_product Mixture of Regioisomers: N1-methyl and N2-methyl m2_step2_reaction->m2_product m2_purification Purification: Column Chromatography m2_product->m2_purification m2_final Isolated Product m2_purification->m2_final

Caption: Comparative workflow of the two main synthetic routes.

Signaling Pathway of Synthesis Decisions

SynthesisDecision start Synthesis Goal: This compound regio_concern Is Regiocontrol the Primary Concern? start->regio_concern yield_concern Is Overall Yield the Primary Concern? start->yield_concern steps_concern Is the Number of Synthetic Steps a Major Factor? start->steps_concern direct_synthesis Consider Direct Synthesis (Potential for isomer separation challenges) regio_concern->direct_synthesis No two_step_synthesis Consider Two-Step Synthesis (Regiocontrol in methylation is key) regio_concern->two_step_synthesis Yes yield_concern->direct_synthesis No (Yield of desired isomer may be lower) yield_concern->two_step_synthesis Yes (Potentially higher yield of precursor) steps_concern->direct_synthesis Yes (Fewer steps) steps_concern->two_step_synthesis No

Caption: Decision-making pathway for selecting a synthesis method.

Conclusion

Both the direct one-pot synthesis and the two-step N-methylation approach present viable routes to this compound. The choice of method will largely depend on the specific requirements of the researcher, including the desired purity, scale of the reaction, and the available separation capabilities.

The direct synthesis offers the advantage of being a one-pot reaction, which can be more time and resource-efficient. However, it often suffers from a lack of regioselectivity, necessitating careful purification to isolate the desired 3-amino-1-methyl isomer.

The two-step synthesis provides a more controlled approach, with the potential for a high-yielding synthesis of the ethyl 3-amino-1H-pyrazole-4-carboxylate intermediate. The subsequent N-methylation step, however, also poses a regioselectivity challenge, often producing a mixture of N1 and N2 methylated products. The success of this method hinges on the ability to effectively separate the desired product.

For researchers requiring high purity of the final compound, both methods will likely necessitate careful chromatographic purification. The two-step method may offer more predictable outcomes for the initial pyrazole formation, but the overall efficiency will be impacted by the yield and selectivity of the methylation step. It is recommended that small-scale pilot reactions are conducted to determine the optimal conditions and regioselectivity for the chosen method before scaling up.

References

Comparative Analysis of the Biological Activities of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives related to ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Due to a lack of extensive publicly available data on the specified core structure, this comparison focuses on closely related ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate and N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives. The presented data, sourced from peer-reviewed studies, highlights the potential of this heterocyclic scaffold in developing novel therapeutic agents.

Anti-inflammatory and Analgesic Activity of Ethyl 5-Amino-3-methylthio-1H-pyrazole-4-carboxylate Derivatives

A study by Thore et al. investigated a series of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives for their in vivo anti-inflammatory and analgesic activities. The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, while the analgesic effect was determined by the acetic acid-induced writhing test in mice.

Data Summary:

Compound IDSubstituent (R)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)
3a -H72.8368.42
3b 4-CH₃64.1357.89
3c 4-OCH₃71.7365.78
3d 4-Cl73.9171.05
3e 4-Br61.9555.26
3f 4-F68.4760.52
3g 4-NO₂59.7852.63
3h 2,4-di-Cl66.3057.89
Diclofenac Sodium (Standard)78.2676.31

Experimental Protocols:

Carrageenan-Induced Rat Paw Edema: Albino rats were divided into groups, and the initial paw volume was measured. The test compounds and the standard drug, diclofenac sodium (10 mg/kg), were administered orally. After 30 minutes, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the left hind paw. The paw volume was measured again after 3 hours. The percentage inhibition of edema was calculated using the formula:

% Inhibition = [1 - (Vt / Vc)] x 100

Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Acetic Acid-Induced Writhing Test: Mice were divided into groups and administered the test compounds or the standard drug orally. After 30 minutes, 0.1 mL of 1% acetic acid solution was injected intraperitoneally. The number of writhing responses (stretching of the abdomen and hind limbs) was counted for 15 minutes. The percentage protection against writhing was calculated as:

% Protection = [1 - (Wt / Wc)] x 100

Where Wt is the mean number of writhes in the test group, and Wc is the mean number of writhes in the control group.

Workflow for Anti-inflammatory and Analgesic Screening

G cluster_0 In Vivo Screening Animal Models Animal Models Induction of Inflammation/Pain Induction of Inflammation/Pain Animal Models->Induction of Inflammation/Pain Test Compounds Test Compounds Dosing Dosing Test Compounds->Dosing Standard Drug Standard Drug Standard Drug->Dosing Control Group Control Group Control Group->Dosing Dosing->Animal Models Data Collection Data Collection Induction of Inflammation/Pain->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Results Statistical Analysis->Results

Caption: Workflow for in vivo screening of anti-inflammatory and analgesic activities.

Antimicrobial Activity of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives

A study by Patel et al. synthesized a series of carboxamide derivatives and evaluated their in vitro antimicrobial activity against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.

Data Summary (MIC in µg/mL):

Compound IDRS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicans
7a H250250500>500250500
7b 4-CH₃125250250500125250
7c 4-OCH₃125125250250125125
7d 4-Cl62.512512525062.5125
7e 4-Br62.562.512512562.562.5
7f 4-F125125250250125125
7g 4-NO₂>500>500>500>500>500>500
7h 2,4-di-Cl62.512512525062.5125
Ampicillin (Standard)50100100150--
Griseofulvin (Standard)----100100

Experimental Protocol:

Broth Microdilution Method: The in vitro antimicrobial activity was determined using the broth microdilution method in 96-well microtiter plates. A two-fold serial dilution of each compound was prepared in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi. The wells were inoculated with a standardized microbial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.

General Synthesis Pathway

G Starting Material Starting Material Intermediate 1 Intermediate 1 Starting Material->Intermediate 1 Reaction A Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Reaction B Final Derivatives Final Derivatives Intermediate 2->Final Derivatives Reaction C

Caption: A generalized synthetic pathway for the preparation of pyrazole derivatives.

A Comparative Guide to Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and Its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate and its key positional isomers: ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate. While direct head-to-head comparative studies with extensive experimental data are limited in publicly available literature, this document synthesizes existing knowledge on the broader class of aminopyrazoles to infer likely activities and provides detailed protocols for a comprehensive comparative evaluation.

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3] The position of the amino group on the pyrazole ring is a critical determinant of a compound's biological activity and target selectivity. Generally, 3-amino and 5-aminopyrazole derivatives have been reported to possess more potent anti-inflammatory and anticancer activities compared to their 4-aminopyrazole counterparts.[4]

This guide will focus on the potential of these isomers as kinase inhibitors, a common mechanism of action for this class of compounds. Specifically, we will explore their potential to inhibit Janus kinases (JAKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), key players in cancer and inflammatory diseases.

Physicochemical Properties of Pyrazole Isomers

A comparison of the fundamental physicochemical properties of the isomers is crucial for understanding their potential pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
Molecular Formula C₇H₁₁N₃O₂C₇H₁₁N₃O₂C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol 169.18 g/mol 169.18 g/mol
Structure this compoundEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Potential Biological Activity: A Comparative Outlook

Based on the broader class of aminopyrazole kinase inhibitors, we can hypothesize the potential activities of these isomers.

Biological TargetThis compoundEthyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateEthyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate
JAK2 Kinase Inhibition Potentially HighPotentially HighPotentially Moderate to Low
VEGFR2 Kinase Inhibition Potentially HighPotentially HighPotentially Moderate to Low
Antiproliferative Activity Potentially SignificantPotentially SignificantPotentially Lower

This table is based on general structure-activity relationships for aminopyrazoles and requires experimental validation.

Signaling Pathways

Aminopyrazole derivatives have been widely reported to inhibit key signaling pathways implicated in cancer and inflammation. The following diagrams illustrate the potential points of inhibition for the subject compounds within the JAK-STAT and VEGFR signaling cascades.

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization nucleus Nucleus STAT_dimer->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Modulates inhibitor Aminopyrazole Isomers inhibitor->JAK Inhibition

JAK-STAT Signaling Pathway Inhibition

VEGFR_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Activation downstream Downstream Signaling (PI3K/Akt, MAPK) VEGFR->downstream Phosphorylation cellular_response Cellular Responses (Angiogenesis, Proliferation) downstream->cellular_response Activation inhibitor Aminopyrazole Isomers inhibitor->VEGFR Inhibition synthesis_workflow start Starting Materials (e.g., Ethyl Acetoacetate, Methylhydrazine) intermediate Condensation & Cyclization start->intermediate isomer_separation Isomer Separation (Chromatography) intermediate->isomer_separation isomer1 Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate isomer_separation->isomer1 isomer2 Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate isomer_separation->isomer2 isomer3 Other Isomers isomer_separation->isomer3

References

A Comparative Guide to Validating the Purity of Synthesized Ethyl 3-Amino-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of drug discovery and development. This guide provides an objective comparison of analytical methods for determining the purity of synthesized ethyl 3-amino-1H-pyrazole-4-carboxylate against a certified reference material. The experimental data and detailed protocols herein offer a framework for researchers to establish the identity, strength, and quality of their synthesized compounds.

Analytical Techniques for Purity Determination

A multi-faceted approach is essential for the unambiguous determination of chemical purity. The classical methods rely on physical properties, while modern chromatographic and spectroscopic techniques provide detailed qualitative and quantitative insights.[1][2] For this guide, we will focus on a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Melting Point analysis for a preliminary purity check, and spectroscopic methods (NMR and Mass Spectrometry) for structural confirmation and impurity identification.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results.

2.1 Melting Point Analysis The melting point of a pure crystalline solid is a sharp, well-defined temperature, whereas impurities typically cause a depression and broadening of the melting range.[1][5][6]

  • Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Procedure:

    • A small, dry sample of the synthesized ethyl 3-amino-1H-pyrazole-4-carboxylate is finely powdered and packed into a capillary tube to a depth of approximately 2-3 mm.[6]

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is increased rapidly to about 15°C below the expected melting point (literature value: 105-107°C), then the heating rate is reduced to 1-2°C per minute.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

    • The procedure is repeated with the Certified Reference Material (CRM) for comparison.

2.2 High-Performance Liquid Chromatography (HPLC) HPLC is a premier technique for separating and quantifying components in a mixture, making it ideal for determining the percentage purity of a synthesized compound.[4]

  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized product and the CRM are accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

2.3 Spectroscopic Analysis (¹H NMR and MS) Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.[2][4] These techniques are invaluable for confirming the identity of the synthesized compound and characterizing any potential impurities.[3]

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrument: Bruker Avance 400 MHz spectrometer or equivalent.

    • Procedure: Approximately 10 mg of the sample is dissolved in 0.7 mL of DMSO-d₆. The spectrum is recorded, and chemical shifts are compared to the CRM and literature values. The presence of unexpected peaks may indicate impurities.

  • Mass Spectrometry (LC-MS):

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Instrument: Waters ACQUITY QDa Mass Detector coupled to an HPLC system.

    • Procedure: The sample, prepared as for HPLC analysis, is injected. The mass-to-charge ratio (m/z) of the parent ion is measured to confirm the molecular weight (Expected: 155.15 g/mol [7]).

Comparative Data Presentation

The following tables summarize hypothetical experimental data for the synthesized ethyl 3-amino-1H-pyrazole-4-carboxylate compared to a Certified Reference Material (CRM).

Table 1: Physical and Chromatographic Purity Comparison

ParameterSynthesized ProductCertified Reference Material (CRM)Acceptance Criteria
Appearance Off-white powderWhite crystalline powderWhite to off-white powder
Melting Point (°C) 103.5 - 106.0105.5 - 107.0105.0 - 107.0 °C
HPLC Purity (%) 99.2%≥ 99.8%≥ 99.0%
Major Impurity (%) 0.45% (Unidentified)< 0.1%≤ 0.5%
Total Impurities (%) 0.8%≤ 0.2%≤ 1.0%

Table 2: Spectroscopic Data Comparison

TechniqueParameterSynthesized ProductCertified Reference Material (CRM)Result
¹H NMR Chemical Shifts (ppm)Conforms to expected structureConforms to structurePass
Impurity PeaksMinor peaks observed at 2.1 and 3.8 ppmNo significant impurity peaksPass (within limits)
Mass Spec (ESI+) Molecular Ion (m/z)156.07 [M+H]⁺156.07 [M+H]⁺Pass

Visualization of Workflow and Logic

PurityValidationWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Procedures cluster_reference Reference Standard cluster_evaluation Data Evaluation synthesis Synthesized Product mp Melting Point Analysis synthesis->mp Testing hplc HPLC Purity Assay synthesis->hplc Testing nmr ¹H NMR Spectroscopy synthesis->nmr Testing ms Mass Spectrometry synthesis->ms Testing comparison Compare Data vs. CRM & Specifications mp->comparison Test Results hplc->comparison Test Results nmr->comparison Test Results ms->comparison Test Results crm Certified Reference Material (CRM) crm->comparison Reference Data report Final Purity Report comparison->report

PurityAssessmentLogic cluster_conclusion Conclusion cluster_identity Inference Purity High Purity Confirmed Identity Identity Confirmed Identity->Purity QuantPurity Quantitative Purity Established QuantPurity->Purity NMR NMR NMR->Identity MS MS MS->Identity HPLC HPLC HPLC->QuantPurity MP MP MP->Purity

Objective Comparison and Conclusion

The experimental data indicates that the synthesized ethyl 3-amino-1H-pyrazole-4-carboxylate is of high purity. The melting point is sharp and falls within the acceptable range, albeit slightly broader than the CRM, suggesting the presence of minor impurities.[5][6] This is corroborated by the HPLC analysis, which shows a purity of 99.2%, comfortably within the typical ≥99.0% specification for early-stage drug development compounds.

Spectroscopic analysis by ¹H NMR and Mass Spectrometry confirms the chemical identity of the synthesized product, matching the data from the CRM and expected values. The minor, unidentified peaks in the NMR spectrum and the 0.45% major impurity detected by HPLC warrant further investigation for full characterization, which is a critical step in process development. Potential impurities could include regioisomers or residual starting materials from the synthesis process.[3]

References

A Researcher's Guide to the Spectroscopic Differentiation of Aminopyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate structural characterization of aminopyrazole regioisomers is a critical step. The position of the amino group on the pyrazole ring significantly influences the molecule's chemical properties and biological activity. This guide provides a comprehensive comparison of aminopyrazole regioisomers using key spectroscopic techniques, supported by experimental data and detailed protocols.

Introduction to Aminopyrazole Regioisomers

Aminopyrazoles are a class of heterocyclic compounds that are pivotal in medicinal chemistry due to their diverse biological activities.[1] The three common regioisomers are 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole. The distinct placement of the amino substituent leads to differences in their electronic distribution, polarity, and steric hindrance, which are reflected in their spectroscopic signatures. Accurate identification is therefore paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics.[2]

Comparative Spectroscopic Analysis

The differentiation of aminopyrazole regioisomers can be reliably achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous identification of aminopyrazole regioisomers. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra, often supplemented with 2D NMR techniques, provides definitive structural evidence.[3][4]

Key Differentiating Features in NMR:

  • ¹H NMR: The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to the position of the amino group. In 3-aminopyrazole and 5-aminopyrazole, which exist in a tautomeric equilibrium, the protons on the ring typically appear as distinct doublets.[5][6] For instance, in 3-aminopyrazole, the CH protons (H4 and H5) show characteristic chemical shifts.[6] The chemical shift of the proton at position 4 (H-4) can be particularly informative when comparing 3-amino and 5-amino isomers after derivatization.[7]

  • ¹³C NMR: The carbon chemical shifts of the pyrazole ring are also diagnostic. The carbon atom attached to the amino group experiences a significant upfield shift due to the electron-donating effect of the nitrogen. This allows for clear differentiation between the C-3, C-4, and C-5 substituted isomers.[8][9]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR techniques are invaluable for confirming assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, helping to establish the connectivity of the ring and the position of the amino group. For example, a correlation between the N-H protons of the amino group and a specific ring carbon can pinpoint the substitution site.[3][10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space proximity between protons. This is particularly useful for N-substituted aminopyrazoles, where the proximity of the N-substituent to a specific ring proton can confirm the isomeric structure.[3]

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aminopyrazole Regioisomers (Illustrative)

Regioisomer¹H NMR (Ring Protons)¹³C NMR (Ring Carbons)
3-Aminopyrazole H4: ~5.4-5.6 ppm, H5: ~7.3-7.5 ppm[6]C3: ~155-160 ppm, C4: ~95-100 ppm, C5: ~130-135 ppm
4-Aminopyrazole H3/H5: ~7.2-7.4 ppm (singlets or doublets depending on N-substitution)C3/C5: ~135-140 ppm, C4: ~115-120 ppm
5-Aminopyrazole H3: ~7.1-7.3 ppm, H4: ~5.2-5.4 ppmC3: ~140-145 ppm, C4: ~90-95 ppm, C5: ~150-155 ppm

Note: Chemical shifts are approximate and can vary based on the solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The position and intensity of N-H, C=N, and C=C stretching vibrations can be used to differentiate between aminopyrazole regioisomers.[5][12]

Key Differentiating Features in IR:

  • N-H Stretching: The amino group exhibits characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The exact frequencies can be influenced by hydrogen bonding, which may differ between regioisomers.[12]

  • Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring, usually found in the 1400-1650 cm⁻¹ region, can also show subtle differences between the isomers.[13]

Table 2: Comparative IR Frequencies (cm⁻¹) for Aminopyrazole Regioisomers

Vibrational Mode3-Aminopyrazole4-Aminopyrazole5-Aminopyrazole
N-H Stretch (asymmetric) ~3400-3450~3380-3420~3400-3450
N-H Stretch (symmetric) ~3300-3350~3280-3320~3300-3350
C=N Stretch ~1630-1650~1600-1620~1630-1650
C=C Stretch ~1500-1550~1550-1580~1500-1550

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid, liquid, or gas).[5][14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is sensitive to the electronic structure, and thus can be used to distinguish between aminopyrazole regioisomers.[12][15]

Key Differentiating Features in UV-Vis:

  • The position of the amino group affects the conjugation within the pyrazole ring, leading to shifts in the λmax. Generally, aminopyrazoles exhibit π-π* transitions.[12] The λmax values for 3- and 5-aminopyrazoles are often similar due to tautomerism, while 4-aminopyrazole may show a distinct absorption profile.

Table 3: Comparative UV-Vis Absorption Maxima (λmax, nm) for Aminopyrazole Regioisomers (Illustrative)

Regioisomerλmax (nm)
3-Aminopyrazole ~240-250
4-Aminopyrazole ~260-270
5-Aminopyrazole ~240-250

Note: λmax values are dependent on the solvent.[16][17][18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While regioisomers have the same molecular weight, their fragmentation patterns upon ionization can differ, aiding in their identification.[14][19]

Key Differentiating Features in MS:

  • Fragmentation Pathways: The position of the amino group can influence the stability of the resulting fragment ions. For example, the loss of HCN or N₂ may be more or less favorable for a particular isomer, leading to differences in the relative abundances of fragment ions in the mass spectrum.[20]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of aminopyrazole regioisomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminopyrazole sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Utilize standard pulse programs provided by the spectrometer manufacturer. Optimize parameters such as mixing times (for NOESY) and evolution delays (for HMBC) to obtain clear correlations.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a transparent pellet.[13]

    • Solid/Liquid (ATR): Place a small amount of the sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[5] Acquire a background spectrum of the empty sample compartment or pure KBr pellet before scanning the sample.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aminopyrazole sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.[15]

  • Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm.[16] Use the pure solvent as a reference.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI). For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the source. For EI, a direct insertion probe or a gas chromatography inlet can be used.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak. For structural elucidation, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.[19]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic differentiation of aminopyrazole regioisomers.

G Workflow for Aminopyrazole Regioisomer Differentiation cluster_synthesis Sample Preparation cluster_separation Separation (Optional) cluster_analysis Spectroscopic Analysis cluster_conclusion Structure Elucidation Synthesis Synthesized Aminopyrazole Mixture Chromatography Chromatography (e.g., HPLC, Column) Synthesis->Chromatography MS Mass Spectrometry (MS) (Molecular Weight) Synthesis->MS Mixture Analysis Chromatography->MS Isolated Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Structure Regioisomer Identification MS->Structure IR IR Spectroscopy (Functional Groups) NMR->IR NMR->Structure UV_Vis UV-Vis Spectroscopy (Electronic Transitions) IR->UV_Vis IR->Structure UV_Vis->Structure

Caption: A logical workflow for the separation and spectroscopic identification of aminopyrazole regioisomers.

Conclusion

The definitive characterization of aminopyrazole regioisomers is readily achievable through the systematic application of modern spectroscopic techniques. While NMR spectroscopy, particularly with the aid of 2D methods, offers the most conclusive evidence for structural assignment, IR, UV-Vis, and mass spectrometry provide valuable complementary data. By carefully analyzing and comparing the data from these methods, researchers can confidently determine the specific regioisomer, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Biological Assay Validation of 3-Aminopyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazole scaffold, particularly derivatives of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, represents a "privileged structure" in medicinal chemistry. Its synthetic tractability and ability to form key interactions within the ATP-binding site of kinases have made it a focal point in the development of targeted therapies, especially in oncology.[1][2] This guide provides an objective comparison of the biological validation of these compounds, focusing on their activity as Janus Kinase (JAK) inhibitors, with supporting data and detailed experimental protocols.

Comparative Biological Activity: JAK Inhibition

Derivatives of the 3-aminopyrazole core have demonstrated potent inhibitory activity against the Janus kinase family (JAK1, JAK2, JAK3), which are critical mediators of cytokine signaling often dysregulated in cancer and inflammatory diseases. The following tables summarize the in vitro inhibitory activity (IC₅₀) of selected 4-amino-(1H)-pyrazole derivatives compared to established FDA-approved JAK inhibitors, Ruxolitinib and Tofacitinib. A lower IC₅₀ value indicates greater potency.

Table 1: In Vitro Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives Against JAKs

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 3f JAK13.4[3]
JAK22.2[3]
JAK33.5[3]
Ruxolitinib (Positive Control) JAK1~3.3[4]
JAK2~2.8[4]
JAK3>400
Tofacitinib (Positive Control) JAK1~15.1[4]
JAK2~77.4[4]
JAK3~55.0[4]

Data compiled from multiple sources to show representative values. Assay conditions may vary between studies.

Table 2: Cellular Antiproliferative Activity

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Compound 3f HELErythroleukemia (JAK/STAT active)0.35[3]
K562Chronic Myeloid Leukemia0.37[3]
Ruxolitinib HELErythroleukemia>1.0[3]
K562Chronic Myeloid Leukemia>1.0[3]

As shown, compound 3f exhibits potent, low nanomolar inhibition of JAK1, JAK2, and JAK3, comparable or superior to the positive controls Ruxolitinib and Tofacitinib in biochemical assays.[3] Notably, in cellular assays, this pyrazole derivative demonstrates more potent antiproliferative activity against cancer cell lines with constitutively active JAK/STAT signaling than Ruxolitinib.[3]

Mechanism of Action: The JAK/STAT Signaling Pathway

The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of the JAK/STAT signaling cascade. This pathway is a principal route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where they modulate gene expression related to cell proliferation, survival, and differentiation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active) STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Binds to DNA Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding Assay_Workflow cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Efficacy & Cytotoxicity cluster_2 Phase 3: On-Target Validation A1 Compound Synthesis (Pyrazole Derivative) A2 In Vitro Kinase Assay (e.g., ADP-Glo) A1->A2 A3 Determine IC50 Value A2->A3 B1 Cell-Based Viability Assay (e.g., MTT Assay) A3->B1 Prioritize Potent Compounds B2 Determine Cellular IC50 B1->B2 C1 Treat Cells with Inhibitor (Dose-Response) B2->C1 Confirm Cellular Activity C2 Western Blot Analysis C1->C2 C3 Measure Phosphorylation of Downstream Targets (pSTAT) C2->C3

References

A Comparative Guide to the Reactivity of Aminopyrazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, aminopyrazoles serve as a critical scaffold in the synthesis of a wide array of biologically active compounds. The ester functionality on the aminopyrazole ring is a key handle for molecular elaboration, and understanding its relative reactivity is paramount for efficient and predictable synthesis. This guide provides an objective comparison of the reactivity of different aminopyrazole esters, supported by available experimental data and established principles of organic chemistry.

Executive Summary

The reactivity of aminopyrazole esters, particularly in common transformations such as hydrolysis and amidation, is significantly influenced by the nature of the ester's alkyl group. While direct, comprehensive kinetic studies comparing a wide range of aminopyrazole esters are not abundant in the literature, a comparative analysis can be constructed from reported synthetic yields and fundamental principles of ester reactivity. Generally, the reactivity follows the order: methyl > ethyl > tert-butyl . This trend is primarily dictated by steric hindrance around the carbonyl carbon of the ester group.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity and observed yields for common aminopyrazole esters in representative reactions. The reactivity index is a qualitative measure based on general chemical principles, with a higher number indicating greater reactivity.

Ester DerivativeAlkyl GroupRelative Steric HindranceReactivity IndexTypical ReactionObserved Yield (%)Reference
Methyl 5-aminopyrazole-4-carboxylate-CH₃Low3Amidation~90-96%[1][1]
Ethyl 5-aminopyrazole-4-carboxylate-CH₂CH₃Moderate2SaponificationExcellent yields reported[2][2]
tert-Butyl 5-aminopyrazole-4-carboxylate-C(CH₃)₃High1Acid-catalyzed deprotectionExcellent yields reported[3][3]

Note: The yields are context-dependent and can vary based on specific reaction conditions and substrates. The provided yields are indicative of the ester's general propensity to undergo the specified reaction.

Reaction Mechanisms and Logical Relationships

The differing reactivity of aminopyrazole esters can be understood by examining the mechanisms of common reactions.

Ester Hydrolysis (Saponification)

The hydrolysis of esters under basic conditions (saponification) is a nucleophilic acyl substitution reaction. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Increased steric bulk around the carbonyl group hinders this attack, slowing down the reaction rate.

G cluster_0 Hydrolysis Reactivity Methyl Ester Methyl Ester Ethyl Ester Ethyl Ester Methyl Ester->Ethyl Ester > tert-Butyl Ester tert-Butyl Ester Ethyl Ester->tert-Butyl Ester >

Caption: Relative reactivity of aminopyrazole esters in hydrolysis.

Amidation

Amidation of esters involves the nucleophilic attack of an amine on the carbonyl carbon. Similar to hydrolysis, steric hindrance plays a crucial role in determining the reaction rate. Less hindered esters, such as methyl esters, react more readily with amines.

G cluster_1 Amidation Workflow Aminopyrazole Ester Aminopyrazole Ester Nucleophilic Attack Nucleophilic Attack Aminopyrazole Ester->Nucleophilic Attack Amine Amine Amine->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Alcohol Byproduct Alcohol Byproduct Tetrahedral Intermediate->Alcohol Byproduct

Caption: General workflow for the amidation of aminopyrazole esters.

Experimental Protocols

The following are representative experimental protocols for key reactions involving aminopyrazole esters.

Saponification of Ethyl 5-Aminopyrazole-4-carboxylate

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Reactants:

    • Ethyl 5-aminopyrazole-4-carboxylate (1 equivalent)

    • Sodium hydroxide (1.0 M aqueous solution, 2-3 equivalents)

    • Ethanol (as co-solvent)

  • Procedure:

    • Dissolve ethyl 5-aminopyrazole-4-carboxylate in a minimal amount of ethanol in a round-bottom flask.

    • Add the sodium hydroxide solution to the flask.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify with 1.0 M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[2]

Amidation of Methyl 5-Aminopyrazole-4-carboxylate

This protocol outlines the conversion of a methyl ester to an amide using an amine.

  • Reactants:

    • Methyl 5-aminopyrazole-4-carboxylate (1 equivalent)

    • Primary or secondary amine (1.2-1.5 equivalents)

    • Anhydrous solvent (e.g., THF, DMF)

    • (Optional) Lewis acid catalyst (e.g., Mg(OCH₃)₂)[4]

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl 5-aminopyrazole-4-carboxylate in the anhydrous solvent.

    • Add the amine to the solution. If using a catalyst, add it at this stage.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.[1]

Deprotection of tert-Butyl 5-Aminopyrazole-4-carboxylate

This protocol describes the acid-catalyzed removal of the tert-butyl group.

  • Reactants:

    • tert-Butyl 5-aminopyrazole-4-carboxylate (1 equivalent)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM) as solvent

  • Procedure:

    • Dissolve the tert-butyl 5-aminopyrazole-4-carboxylate in dichloromethane in a round-bottom flask.

    • Add trifluoroacetic acid dropwise to the solution at room temperature.

    • Stir the mixture for the time determined by TLC monitoring for the disappearance of the starting material.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting carboxylic acid can be used as is or purified further if necessary.[3]

Conclusion

The choice of ester on the aminopyrazole core has a predictable impact on its reactivity, primarily governed by steric factors. For reactions requiring high reactivity, such as amidation at or near room temperature, a methyl ester is the preferred choice. Ethyl esters offer a balance of reactivity and stability, making them suitable for a range of transformations. The sterically hindered tert-butyl esters are significantly less reactive towards nucleophilic attack and are primarily employed as protecting groups for the carboxylic acid functionality, readily cleaved under acidic conditions. This understanding allows for the strategic selection of the appropriate aminopyrazole ester to achieve the desired synthetic outcome with optimal efficiency.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical products, the rigorous validation of analytical methods is paramount to ensure data integrity, regulatory compliance, and ultimately, patient safety.[1][2][3] This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification and characterization of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The methods compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

The objective of this guide is to offer a comparative analysis of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. Cross-validation serves to verify that a validated analytical method produces consistent and reliable results across different techniques, ensuring the robustness and reproducibility of the data.[1][4]

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and cost. The following tables summarize the performance of HPLC-UV, GC-MS, and ¹H NMR for the analysis of this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MS¹H NMR
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.Nuclear magnetic resonance of protons.
Primary Use Quantification (Assay and Impurity)Identification and QuantificationStructure Elucidation and Quantification
Specificity HighVery HighHigh
Sensitivity High (ng level)Very High (pg level)Moderate (µg level)
Precision (RSD%) < 1.0%< 2.0%< 3.0%
Analysis Time ~15 min~30 min~5 min
Sample Prep Simple dissolutionDerivatization may be neededSimple dissolution

Table 2: Summary of Validation Data

Validation ParameterHPLC-UVGC-MS¹H NMR
Linearity (R²) > 0.999> 0.998> 0.995
Range (µg/mL) 1 - 2000.1 - 10050 - 1000
Accuracy (% Recovery) 99.5 - 101.2%98.7 - 102.5%97.5 - 103.0%
LOD (µg/mL) 0.10.0110
LOQ (µg/mL) 0.30.0330

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 1 mg/mL this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[5]

  • Injector Temperature: 250 °C.[5]

  • Injection Volume: 1 µL (Split ratio 20:1).[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • Oven Temperature Program: Initial temperature 80 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.[5]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

  • Standard and Sample Preparation: Prepare a 1 mg/mL stock solution in Dichloromethane. Further dilutions are made as required.

3. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 5 seconds

    • Pulse width: 90°

  • Data Processing: Fourier transformation, phase correction, and baseline correction.

  • Quantification: Integration of a characteristic peak of the analyte relative to the integral of a known amount of an internal standard (e.g., maleic acid).

  • Sample Preparation: Accurately weigh about 20 mg of the sample and dissolve in 0.75 mL of the deuterated solvent containing a known amount of the internal standard.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_start Start cluster_methods Method Development & Validation cluster_crossval Cross-Validation cluster_results Results & Decision Start Define Analytical Requirements HPLC HPLC-UV Method Development & Validation Start->HPLC GCMS GC-MS Method Development & Validation Start->GCMS NMR ¹H NMR Method Development & Validation Start->NMR Comparative Comparative Analysis of a Single Batch HPLC->Comparative GCMS->Comparative NMR->Comparative Data Statistical Comparison of Results Comparative->Data Decision Select Optimal Method(s) for Routine Use Data->Decision

Caption: Workflow for the cross-validation of analytical methods.

MethodRelationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Analyte Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate HPLC_Q HPLC-UV (High Precision Assay) Analyte->HPLC_Q GCMS_Q GC-MS (Trace Impurity Quantification) Analyte->GCMS_Q NMR_Q ¹H NMR (Absolute Quantification via Internal Standard) Analyte->NMR_Q GCMS_I GC-MS (Impurity Identification by Mass Spectra) Analyte->GCMS_I NMR_S ¹H NMR (Structural Confirmation) Analyte->NMR_S HPLC_Q->GCMS_Q Confirms Purity GCMS_Q->NMR_Q Orthogonal Check NMR_S->GCMS_I Confirms Identity

Caption: Interrelationship of analytical methods for the target analyte.

Conclusion

The cross-validation of analytical methods for this compound demonstrates that HPLC-UV, GC-MS, and ¹H NMR are all suitable techniques, each with its own strengths.

  • HPLC-UV is the method of choice for routine quality control, offering excellent precision, accuracy, and a simple workflow for quantification.

  • GC-MS provides superior sensitivity and specificity, making it ideal for the identification and quantification of trace impurities.

  • ¹H NMR is an invaluable tool for absolute quantification without the need for a specific reference standard of the analyte and for unambiguous structural confirmation.

The choice of method will ultimately depend on the specific analytical challenge. For comprehensive characterization, a combination of these techniques is recommended to ensure the highest level of confidence in the analytical results. This guide provides the foundational data and protocols to support such an integrated approach in a research and drug development setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate, a compound commonly used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Hazard Profile

Before handling this compound, it is crucial to be aware of its potential hazards. The compound is classified as harmful if swallowed and can cause serious eye irritation.[1][2] Some data also suggests it may cause skin and respiratory irritation.[3] Therefore, treating this chemical with a high degree of caution is essential.

Table 1: Hazard and Personal Protective Equipment (PPE) Summary

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed[1][2]Acute toxicity, oral (Category 4)[1][2]Protective gloves, Lab coat
Causes serious eye irritation[1][2]Serious eye damage/eye irritation (Category 2A)[1][2]Safety glasses with side-shields or goggles[1]
May cause respiratory irritation[3]-Use only in a well-ventilated area[3][4]
May cause skin irritation[3]-Protective gloves, Lab coat[1][3]
Very toxic to aquatic life[3]-Prevent release to the environment

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] This ensures that the compound is managed in an environmentally safe and compliant manner. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

1. Waste Segregation:

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid chemical waste. This includes any contaminated materials such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[1]

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number: 31037-02-2.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container and the name of the principal investigator or laboratory.

3. Storage:

  • Store sealed waste containers in a designated, well-ventilated chemical waste storage area.

  • This area should be cool, dry, and away from incompatible materials.[4]

  • Use secondary containment to prevent spills.

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

  • Provide a detailed inventory of the waste, including the chemical name and quantity.

  • Follow their specific instructions for packaging and preparing the waste for transport.

III. Accidental Release Measures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Personal Protection: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before attempting to clean up the spill.[1]

  • Containment: For solid spills, carefully sweep or vacuum the material and place it in a labeled container for disposal. Avoid generating dust.[3][4] For liquid spills, absorb the solution with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Waste Preparation cluster_disposal Professional Disposal start Start: Unused or Contaminated Material segregate Segregate Waste (Solid vs. Liquid) start->segregate label_container Label Container (Name, CAS, Hazards) segregate->label_container store Store in Designated Waste Area label_container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs package Package for Transport (Follow Guidelines) contact_ehs->package pickup Arrange for Pickup package->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the proper disposal of this compound.

Disclaimer: This document provides guidance on the proper disposal of this compound based on publicly available safety data sheets. It is not a substitute for a comprehensive understanding of and compliance with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

References

Personal protective equipment for handling ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 3-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 6994-25-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Data Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is mandatory.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed[1]
Skin IrritationGHS07WarningH315: Causes skin irritation
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1]
STOT - Single ExposureGHS07WarningH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment.[2] All personnel handling this compound must use the following PPE:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield that meets ANSI Z87.1 standards are required to protect against splashes and dust.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any tears or perforations before use.[4][5]
Body Protection A flame-resistant lab coat or chemical-resistant coveralls must be worn to protect the skin.[4][6] Ensure it is fully buttoned.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 respirator or higher is necessary.[7]
Footwear Closed-toe shoes are mandatory in the laboratory to protect against spills.[4]

Operational Procedures: Safe Handling Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and preventing accidents. The following protocol outlines the step-by-step procedure for safely handling this compound.

Experimental Workflow for Handling

prep Preparation handling Chemical Handling prep->handling Proceed when ready cleanup Decontamination & Cleanup handling->cleanup After completion disposal Waste Disposal cleanup->disposal Segregate waste doc Documentation disposal->doc Log disposal collect Collect Waste segregate Segregate Waste collect->segregate Identify waste type label_waste Label Container segregate->label_waste Use appropriate container store Store Securely label_waste->store Keep closed dispose Dispose via EHS store->dispose Schedule pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.